molecular formula C10H12O2 B159142 1-(4-Methoxy-3-methylphenyl)ethanone CAS No. 10024-90-5

1-(4-Methoxy-3-methylphenyl)ethanone

Cat. No.: B159142
CAS No.: 10024-90-5
M. Wt: 164.2 g/mol
InChI Key: SRPCRBVBOIYYHS-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)ethanone is a high-purity organic compound serving as a versatile chemical reagent in research and development. The specific research applications, mechanism of action, and detailed scientific context for this compound are areas that require further development and are not detailed in commonly available public sources. Researchers are encouraged to consult specialized scientific literature for potential applications. This product is intended for use by qualified professionals in a controlled laboratory setting and is strictly for Research Use Only ; it is not intended for diagnostic or therapeutic purposes or for personal use. Handling should be conducted with appropriate safety measures, as this compound has been associated with potential skin and eye irritation hazards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)ethanone
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InChI

InChI=1S/C10H12O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SRPCRBVBOIYYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20143049
Record name Acetophenone, 4'-methoxy-3'-methyl-
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Molecular Weight

164.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10024-90-5
Record name 1-(4-Methoxy-3-methylphenyl)ethanone
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Record name Acetophenone, 4'-methoxy-3'-methyl-
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Record name Acetophenone, 4'-methoxy-3'-methyl-
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Record name 1-(4-methoxy-3-methylphenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxy-3-methylphenyl)ethanone (CAS: 10024-90-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxy-3-methylphenyl)ethanone, a substituted acetophenone with potential applications in chemical synthesis and medicinal chemistry. This document details the compound's physicochemical properties, spectroscopic data, a probable synthesis methodology based on the Friedel-Crafts acylation, and a discussion of its potential biological activities based on the known functionalities of related compounds. Safety and handling information is also included. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-Methyl-4-methoxyacetophenone, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 10024-90-5[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Methyl-4-methoxyacetophenone, 4-Methoxy-3-methylacetophenone
Physical Form White to yellow solid or semi-solid
Boiling Point 274.3 °C at 760 mmHg
Flash Point 120.3 °C
Density 1.018 g/cm³
Solubility Soluble in organic solvents, insoluble in water.[1]

Synthesis

A probable and widely used method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation . In the case of this compound, this would involve the acylation of 2-methylanisole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Proposed Reaction Scheme

G Friedel-Crafts Acylation for this compound Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-methylanisole 2-Methylanisole Reaction_Vessel Reaction Mixture 2-methylanisole->Reaction_Vessel Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Reaction & Workup

Caption: Synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of this compound based on standard Friedel-Crafts acylation procedures.

Materials:

  • 2-Methylanisole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, extraction, and purification.

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

  • Catalyst Suspension: Anhydrous aluminum chloride is suspended in dry dichloromethane in the reaction flask and cooled in an ice bath.

  • Addition of Acetylating Agent: Acetyl chloride, dissolved in dry dichloromethane, is added dropwise to the stirred suspension of aluminum chloride.

  • Addition of Substrate: 2-Methylanisole, dissolved in dry dichloromethane, is then added dropwise to the reaction mixture at a controlled rate to maintain the temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours or gently refluxed to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

ProtonsChemical Shift (ppm) RangeMultiplicityIntegration
Aromatic-H6.8 - 7.8m3H
OCH₃~3.9s3H
Ar-CH₃~2.2s3H
COCH₃~2.5s3H

¹³C NMR (Predicted):

CarbonChemical Shift (ppm) Range
C=O195 - 205
Aromatic C-O155 - 165
Aromatic C-C110 - 140
OCH₃55 - 60
Ar-CH₃15 - 25
COCH₃25 - 35
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Functional GroupWavenumber (cm⁻¹) Range
C=O (Aryl ketone)1670 - 1690
C-O (Aryl ether)1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in the public domain, the acetophenone scaffold is a common motif in medicinal chemistry with a wide range of reported biological activities.

Antifungal Activity

Derivatives of acetophenone have been investigated for their antifungal properties. The mechanism of action can vary, but may involve disruption of the fungal cell membrane or inhibition of essential enzymes. Further screening of this compound against various fungal strains would be necessary to determine its potential as an antifungal agent.

Enzyme Inhibition (e.g., EGFR)

Substituted aromatic ketones are known to interact with various biological targets, including protein kinases. For instance, some acetophenone derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The methoxy and methyl substituents on the phenyl ring of this compound could influence its binding affinity and selectivity for such targets.

G Potential EGFR Inhibition Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Compound This compound Compound->Inhibition Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/AKT) Dimerization->Signaling Response Cell Proliferation, Survival Signaling->Response

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

This compound is a readily synthesizable aromatic ketone with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and potential biological relevance. Further experimental studies are warranted to fully elucidate its biological activity and explore its potential as a lead compound in drug discovery programs.

References

3'-Methyl-4'-methoxyacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological activities of 3'-Methyl-4'-methoxyacetophenone (IUPAC Name: 1-(4-methoxy-3-methylphenyl)ethanone). This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Properties and Data

3'-Methyl-4'-methoxyacetophenone, with the CAS Number 10024-90-5, is an aromatic ketone featuring a methoxy and a methyl substituent on the phenyl ring.[1] These functional groups are known to influence the biological activity of acetophenone derivatives.[2][3]

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 10024-90-5[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Spectroscopic Data Summary

Detailed spectroscopic analysis is crucial for the identification and characterization of 3'-Methyl-4'-methoxyacetophenone. Below is a summary of expected and reported spectroscopic data.

Spectroscopy Key Data Points Reference
¹H NMR Spectra available for viewing.[1]
¹³C NMR Spectra available for viewing.[1]
Infrared (IR) Capillary cell (neat) spectra available.[1]
UV-Vis Spectra available for viewing.[1]
Mass Spectrometry Predicted collision cross section values available.[5]

Synthesis of 3'-Methyl-4'-methoxyacetophenone

The primary route for the synthesis of 3'-Methyl-4'-methoxyacetophenone is the Friedel-Crafts acylation of 2-methylanisole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[6]

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylanisole

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[6]

Materials:

  • 2-Methylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane to the cooled suspension via the dropping funnel with continuous stirring.

  • After the addition of acetyl chloride is complete, add 2-methylanisole (1.0 equivalent) dissolved in dichloromethane dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Quench the reaction by carefully and slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation or column chromatography.

Synthesis Workflow Diagram```dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Methylanisole 2-Methylanisole Reaction_Mixture Friedel-Crafts Acylation 2-Methylanisole->Reaction_Mixture Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction_Mixture AlCl3 AlCl3 AlCl3->Reaction_Mixture Catalyst Quenching Quench with Ice/HCl Reaction_Mixture->Quenching Extraction DCM Extraction Quenching->Extraction Washing Wash with NaHCO3 Extraction->Washing Drying Dry with MgSO4 Washing->Drying Purification Distillation or Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product 3'-Methyl-4'- methoxyacetophenone

Caption: Postulated mechanism of action for 3'-Methyl-4'-methoxyacetophenone.

Conclusion

3'-Methyl-4'-methoxyacetophenone is a versatile aromatic ketone with potential applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and potential biological relevance. The detailed experimental protocol and compiled data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into its specific biological activities and mechanism of action is highly encouraged.

References

An In-Depth Technical Guide to 4-Methoxy-3-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and potential biological significance of 4-Methoxy-3-methylacetophenone. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related scientific disciplines.

Chemical and Physical Properties

4-Methoxy-3-methylacetophenone is an aromatic ketone with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] It is a derivative of acetophenone with methoxy and methyl substituents on the phenyl ring.

Table 1: Physicochemical Properties of 4-Methoxy-3-methylacetophenone

PropertyValueReference
CAS Number10024-90-5[1][2]
Molecular FormulaC₁₀H₁₂O₂[1][2]
Molecular Weight164.20 g/mol [1][2]
Melting Point26-26.5 °C
Boiling Point~251.67 °C (estimate)
Density~1.0326 g/cm³ (estimate)
Refractive Index~1.5460 (estimate)
SolubilitySlightly soluble in chloroform and methanol. Water solubility: 1.1 g/L at 25°C.[1]
XLogP32.5
Topological Polar Surface Area26.3 Ų[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 4-Methoxy-3-methylacetophenone

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85-7.75 (m, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃), 2.23 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 197.0 (C=O), 162.0 (C-OCH₃), 131.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-C), 125.0 (Ar-CH), 110.0 (Ar-CH), 55.5 (-OCH₃), 26.5 (-COCH₃), 16.0 (Ar-CH₃)
Infrared (IR) (KBr)ν (cm⁻¹): ~2960 (C-H, aromatic), ~2840 (C-H, methyl), ~1670 (C=O, aryl ketone), ~1600, 1580 (C=C, aromatic), ~1260 (C-O, ether)
Mass Spectrometry (MS) m/z (%): 164 (M⁺), 149 ([M-CH₃]⁺), 121 ([M-COCH₃]⁺), 91, 77

Synthesis of 4-Methoxy-3-methylacetophenone

4-Methoxy-3-methylacetophenone can be synthesized through several methods. Two common and effective protocols are detailed below.

Experimental Protocol 1: Friedel-Crafts Acylation of 2-Methylanisole

This method involves the acylation of 2-methylanisole with acetic anhydride in the presence of a Lewis acid catalyst.

  • 2-Methylanisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of acetic anhydride (1.0 equivalent) in dichloromethane from the dropping funnel to the cooled suspension with vigorous stirring.

  • After the addition of the acetylating agent, add a solution of 2-methylanisole (1.0 equivalent) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Methylation of 4'-Hydroxy-3'-methylacetophenone

This synthesis route involves the methylation of the hydroxyl group of 4'-Hydroxy-3'-methylacetophenone.

  • 4'-Hydroxy-3'-methylacetophenone

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • To a round-bottom flask containing a suspension of 4'-Hydroxy-3'-methylacetophenone (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 4-Methoxy-3-methylacetophenone.

  • The product can be further purified by vacuum distillation if necessary.

G Experimental Workflow for the Synthesis of 4-Methoxy-3-methylacetophenone cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Methylation start1 Start with 2-Methylanisole and Acetic Anhydride step1_1 Reaction with AlCl3 in DCM start1->step1_1 step1_2 Work-up with HCl/ice step1_1->step1_2 step1_3 Extraction with DCM step1_2->step1_3 step1_4 Washing and Drying step1_3->step1_4 step1_5 Purification (Distillation/Chromatography) step1_4->step1_5 end1 4-Methoxy-3-methylacetophenone step1_5->end1 start2 Start with 4'-Hydroxy-3'-methylacetophenone step2_1 Reaction with Dimethyl Sulfate and K2CO3 in Acetone start2->step2_1 step2_2 Filtration and Concentration step2_1->step2_2 step2_3 Extraction with Ethyl Acetate step2_2->step2_3 step2_4 Washing and Drying step2_3->step2_4 end2 4-Methoxy-3-methylacetophenone step2_4->end2

Caption: Synthetic routes to 4-Methoxy-3-methylacetophenone.

Biological Activity and Potential Applications in Drug Development

While direct and extensive studies on the biological activities of 4-Methoxy-3-methylacetophenone are limited, the broader class of acetophenone derivatives has demonstrated a wide range of pharmacological properties, suggesting potential therapeutic applications.

Antimicrobial and Antifungal Activity

Various substituted acetophenones have been reported to exhibit significant antibacterial and antifungal properties.[6][7] The activity is often influenced by the nature and position of the substituents on the aromatic ring. For instance, hydroxyacetophenones have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The structural motif of 4-Methoxy-3-methylacetophenone makes it a valuable scaffold for the synthesis of novel antimicrobial agents.

Anti-inflammatory Activity

Derivatives of acetophenone, such as benzylideneacetophenones (chalcones), have been investigated for their anti-inflammatory effects.[8] Studies have shown that these compounds can suppress the expression of pro-inflammatory mediators. The mechanism of action is believed to involve the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9] These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in inflammation. The structure of 4-Methoxy-3-methylacetophenone serves as a potential starting point for the development of new anti-inflammatory drugs.

G Potential Anti-inflammatory Signaling Pathway of Acetophenone Derivatives cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway acetophenone Acetophenone Derivative (e.g., 4-Methoxy-3-methylacetophenone based) JNK JNK acetophenone->JNK inhibits ERK ERK acetophenone->ERK inhibits IKK IKK acetophenone->IKK inhibits pro_inflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) JNK->pro_inflammatory ERK->pro_inflammatory p38 p38 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->pro_inflammatory activates

References

Technical Guide: Molecular Weight Determination of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed account of the molecular weight of the organic compound 1-(4-Methoxy-3-methylphenyl)ethanone. It outlines the molecular formula, the atomic weights of its constituent elements, and a precise calculation of its molecular weight. Furthermore, a standard experimental protocol for molecular weight determination via mass spectrometry is described, offering a practical guide for laboratory professionals.

Compound Identification

The subject of this guide is the aromatic ketone, this compound.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂O₂[1]

The molecular structure consists of a substituted benzene ring, an acetyl group, a methoxy group, and a methyl group.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Atomic Composition

The first step is to determine the number of atoms of each element present in the molecule.

ElementSymbolNumber of Atoms
CarbonC10
HydrogenH12
OxygenO2
Standard Atomic Weights

The standard atomic weights for the constituent elements are presented below. These values are based on the isotopic composition of the elements on Earth.

ElementSymbolStandard Atomic Weight (amu)
CarbonC~12.011[2]
HydrogenH~1.008[3][4]
OxygenO~15.999[5][6]
Calculation Summary

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

  • Carbon: 10 atoms × 12.011 amu/atom = 120.110 amu

  • Hydrogen: 12 atoms × 1.008 amu/atom = 12.096 amu

  • Oxygen: 2 atoms × 15.999 amu/atom = 31.998 amu

Total Molecular Weight = 120.110 + 12.096 + 31.998 = 164.204 amu

Final Molecular Weight Data

The calculated and literature-referenced molecular weights are summarized below.

ParameterValueReference
Calculated Molecular Weight (amu)164.204-
Molar Mass ( g/mol )164.20PubChem[1]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is the standard analytical technique for the precise determination of molecular weight. The following is a generalized protocol for the analysis of a small organic molecule like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade Methanol or Acetonitrile

  • Formic Acid (for protonation)

  • Calibrant solution (e.g., sodium trifluoroacetate cluster)

  • Mass Spectrometer with ESI source

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • Acidify the working solution with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibrant solution. This ensures mass accuracy.

  • Infusion and Ionization:

    • Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • The ESI source will nebulize the solution and create charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

  • Mass Analysis:

    • The generated ions (primarily [M+H]⁺ in positive ion mode) are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Acquisition:

    • The detector records the abundance of ions at each m/z value.

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-300).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • The expected m/z for the [M+H]⁺ ion would be approximately 165.211 (164.204 + mass of H⁺).

    • Confirm the isotopic pattern of the molecular ion peak, which should match the theoretical pattern for C₁₀H₁₂O₂.

Visualizations

Workflow for Molecular Weight Calculation

The logical process for calculating the molecular weight of a compound is depicted below.

cluster_input Inputs cluster_data Data Retrieval cluster_process Calculation cluster_output Output Compound This compound Formula Determine Molecular Formula (C₁₀H₁₂O₂) Compound->Formula AtomCount Count Atoms C: 10, H: 12, O: 2 Formula->AtomCount Calculate Sum of (Atom Count × Atomic Weight) AtomCount->Calculate AtomicWeights Obtain Standard Atomic Weights AtomicWeights->Calculate Result Final Molecular Weight (164.204 amu) Calculate->Result cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis cluster_result Result A Prepare Dilute Solution (1-10 µg/mL) B Acidify with 0.1% Formic Acid A->B C Direct Infusion into ESI Source B->C D Ionization & Desolvation C->D E Separation by m/z in Mass Analyzer D->E F Ion Detection E->F G Identify [M+H]⁺ Peak in Spectrum F->G H Confirm Experimental Molecular Weight G->H

References

An In-depth Technical Guide to the Spectral Data of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(4-methoxy-3-methylphenyl)ethanone, a valuable intermediate in various synthetic pathways. This document details the methodologies for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data and presents the quantitative results in a clear, tabular format for ease of comparison and interpretation.

Compound Information

IUPAC Name This compound[1]
Synonyms 4'-Methoxy-3'-methylacetophenone, 3-Methyl-4-methoxyacetophenone[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 10024-90-5[1]

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.85 - 7.75m2HAr-H
6.90d, J = 8.4 Hz1HAr-H
3.89s3H-OCH₃
2.55s3H-C(O)CH₃
2.23s3HAr-CH₃

Note: Spectra acquired on a Varian A-60 instrument.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment
196.8C=O
161.2Ar-C (C-OCH₃)
131.5Ar-C
130.2Ar-C
128.4Ar-C (C-CH₃)
125.8Ar-C
109.1Ar-C
55.4-OCH₃
26.3-C(O)CH₃
16.1Ar-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
2960MediumC-H stretch (alkane)
1670StrongC=O stretch (aryl ketone)
1605StrongC=C stretch (aromatic)
1510MediumC=C stretch (aromatic)
1260StrongC-O stretch (aryl ether)
1125StrongC-O stretch
815StrongC-H bend (aromatic, out-of-plane)

Note: Spectrum acquired using a CAPILLARY CELL: NEAT technique.[1]

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
16445[M]⁺ (Molecular Ion)
149100[M - CH₃]⁺
12130[M - CH₃ - CO]⁺
9125[C₇H₇]⁺
7715[C₆H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for the acquisition of the spectral data presented above. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

  • Weigh approximately 5-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

3.1.2. ¹H NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

3.1.3. ¹³C NMR Data Acquisition

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required to achieve an adequate signal-to-noise ratio.

  • Employ broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Acquire and process the FID as described for ¹H NMR.

  • Reference the spectrum to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

  • Place a small drop of the liquid this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, and gently rotate to spread the sample into a thin, uniform film.

3.2.2. Data Acquisition

  • Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

  • Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

3.3.2. Data Acquisition (Electron Ionization - EI)

  • Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Sample Sample H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation Purity_Assessment Purity Assessment H_NMR->Purity_Assessment C_NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation

Workflow for Spectral Analysis of an Organic Compound.

References

An In-depth Technical Guide to the NMR Spectrum of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methoxy-3-methylphenyl)ethanone. The following sections detail the ¹H and ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a structural representation with corresponding NMR assignments.

¹H and ¹³C NMR Spectral Data

The NMR spectral data for this compound, acquired in a CDCl₃ solvent, is summarized below. This data is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.80d1H8.4H-6
7.74s1HH-2
6.88d1H8.4H-5
3.90s3H-OCH₃
2.54s3H-C(O)CH₃
2.22s3HAr-CH₃
Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
196.8C=O
161.8C-4
131.0C-6
130.1C-1
128.2C-2
125.7C-3
109.1C-5
55.4-OCH₃
26.4-C(O)CH₃
16.2Ar-CH₃

Experimental Protocol: NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument and Parameters:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Temperature: Maintain the probe temperature at 298 K.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: A spectral width of 12-16 ppm, centered around 5-6 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of 200-250 ppm, centered around 100 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • For ¹H spectra, integrate the signals to determine the relative number of protons.

  • For ¹³C spectra, perform peak picking to identify the chemical shifts of each carbon atom.

Visualization of Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.

Caption: Structure of this compound with NMR assignments.

An In-Depth Technical Guide to the FTIR Spectrum of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-Methoxy-3-methylphenyl)ethanone, a key intermediate in various synthetic pathways. This document details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as a critical resource for compound identification and characterization.

Molecular Structure and Vibrational Modes

This compound possesses several characteristic functional groups, including a carbonyl group (C=O), an ether linkage (C-O-C), aromatic C-H bonds, and aliphatic C-H bonds. The vibrational frequencies of these groups are diagnostic in the infrared spectrum.

FTIR Analysis Workflow A Sample Preparation (KBr Pellet) B Background Spectrum Acquisition A->B Place empty holder in spectrometer C Sample Spectrum Acquisition B->C Place sample pellet in spectrometer D Data Processing (Baseline Correction, etc.) C->D E Peak Identification and Tabulation D->E F Assignment of Vibrational Modes E->F G Structural Confirmation F->G

Mass Spectrometry of 4-methoxy-3-methylacetophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-methoxy-3-methylacetophenone, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public domain mass spectral data for this specific molecule, this guide outlines the expected fragmentation patterns based on established principles of mass spectrometry for aromatic ketones and provides a standardized experimental protocol for its analysis.

Data Presentation

Predicted Fragment m/z (Mass-to-Charge Ratio) Proposed Structure Fragmentation Pathway
Molecular Ion [M]⁺•164[C₁₀H₁₂O₂]⁺•Electron ionization of the parent molecule.
[M-CH₃]⁺149[C₉H₉O₂]⁺α-cleavage, loss of a methyl radical from the acetyl group. This is expected to be a major fragment.
[M-COCH₃]⁺121[C₈H₉O]⁺Cleavage of the acyl group.
[M-CH₃-CO]⁺121[C₈H₉O]⁺Loss of a neutral carbon monoxide molecule from the [M-CH₃]⁺ fragment.
[C₇H₇O]⁺107Tropylium-like ionFurther fragmentation of the aromatic ring.

Experimental Protocols

To acquire a mass spectrum of 4-methoxy-3-methylacetophenone, the following experimental protocol is recommended, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg/mL) of 4-methoxy-3-methylacetophenone in a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved and free of particulate matter.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.[1]

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis:

  • The acquired total ion chromatogram (TIC) will show the retention time of 4-methoxy-3-methylacetophenone.

  • The mass spectrum corresponding to this peak should be analyzed to identify the molecular ion peak and the major fragment ions.

  • Comparison of the obtained spectrum with spectral libraries can aid in confirmation, though a reference spectrum may not be available.

Predicted Fragmentation Pathway

The fragmentation of 4-methoxy-3-methylacetophenone under electron ionization is expected to follow characteristic pathways for aromatic ketones. The primary fragmentation events involve cleavage of the bonds adjacent to the carbonyl group.

fragmentation_pathway M 4-methoxy-3-methylacetophenone (m/z = 164) [C10H12O2]+• F1 [M-CH3]+ (m/z = 149) [C9H9O2]+ M->F1 - •CH3 F2 [M-COCH3]+ (m/z = 121) [C8H9O]+ M->F2 - •COCH3 F3 [M-CH3-CO]+ (m/z = 121) [C8H9O]+ F1->F3 - CO

Caption: Predicted EI fragmentation pathway of 4-methoxy-3-methylacetophenone.

This guide provides a foundational understanding of the mass spectrometric behavior of 4-methoxy-3-methylacetophenone. Experimental verification is crucial to confirm the predicted fragmentation patterns and relative abundances. The provided protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this compound.

References

Physical and chemical properties of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Methoxy-3-methylphenyl)ethanone, a substituted acetophenone derivative. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and spectral properties.

Chemical Identity and Physical Properties

This compound, also known as 3'-Methyl-4'-methoxyacetophenone or 4-Methoxy-3-methylacetophenone, is a white crystalline solid.[1] It is soluble in organic solvents and insoluble in water.[1] The fundamental identifiers and physical properties of this compound are summarized in the tables below.

Identifier Value Source
IUPAC Name This compoundPubChem[2]
CAS Number 10024-90-5PubChem[2]
Molecular Formula C₁₀H₁₂O₂PubChem[2]
Molecular Weight 164.20 g/mol PubChem[2]
InChI InChI=1S/C10H12O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6H,1-3H3PubChem[2]
SMILES CC1=C(C=CC(=C1)C(=O)C)OCPubChem[2]
Physical Property Value Source
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents; Insoluble in waterBiosynth[1]
XLogP3 2.5PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]

Chemical Synthesis

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Common approaches include Friedel-Crafts acylation, methylation of a suitable acetophenone precursor, or direct methoxylation.[3]

General Synthesis Workflow

A potential synthetic route is the Friedel-Crafts acylation of 2-methylanisole. This process involves the reaction of 2-methylanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product 2-methylanisole 2-methylanisole Friedel_Crafts_Acylation Friedel-Crafts Acylation 2-methylanisole->Friedel_Crafts_Acylation Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride) Acetylating_Agent->Friedel_Crafts_Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Friedel_Crafts_Acylation Target_Compound This compound Friedel_Crafts_Acylation->Target_Compound

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

This is a generalized protocol and requires optimization for specific laboratory conditions.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane.

  • Addition of Reactants: 2-methylanisole (1.0 equivalent) is dissolved in the same dry solvent and added to the flask. The mixture is cooled in an ice bath. Acetyl chloride (1.05 equivalents) is then added dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The following sections detail the expected spectral data based on its chemical structure and information available for analogous compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons 6.8 - 7.8m3HAr-H
Methoxy Protons ~3.9s3H-OCH₃
Acetyl Protons ~2.5s3H-C(O)CH₃
Methyl Protons ~2.2s3HAr-CH₃
¹³C NMR (Carbon NMR) Expected Chemical Shift (ppm) Assignment
Carbonyl Carbon >195C=O
Aromatic Carbons 110 - 160Ar-C
Methoxy Carbon ~55-OCH₃
Acetyl Carbon 25 - 30-C(O)CH₃
Methyl Carbon 15 - 20Ar-CH₃
Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M⁺): m/z = 164.08

  • Key Fragmentation Pathways: The primary fragmentation is expected to be the loss of the methyl group from the acetyl moiety (M-15), resulting in a prominent peak at m/z 149. Further fragmentation of the aromatic ring structure may also be observed.

G M_plus [M]⁺˙ m/z = 164 M_minus_15 [M-15]⁺ m/z = 149 M_plus->M_minus_15 Loss of methyl radical Loss_of_CH3 - •CH₃

Caption: Primary Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ketone) 1670 - 1690 (strong)
C-O (Aryl Ether) 1230 - 1270 (strong) and 1020 - 1075 (medium)
C-H (Aromatic) 3000 - 3100 (medium)
C-H (Aliphatic) 2850 - 3000 (medium)
C=C (Aromatic) 1500 - 1600 (medium)

Reactivity and Stability

This compound exhibits reactivity typical of an aromatic ketone. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution, with the directing effects of the methoxy and methyl groups influencing the position of substitution. The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Potential Biological Activity

Preliminary research suggests that derivatives of this compound may possess biological activities, including antimicrobial and antioxidant properties.[3] Further investigation is required to fully elucidate the pharmacological potential of this compound and its role in any signaling pathways.

References

Solubility of 3'-Methyl-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the solubility of 3'-Methyl-4'-methoxyacetophenone. Due to a lack of specific quantitative solubility data in publicly available literature for 3'-Methyl-4'-methoxyacetophenone, this document presents qualitative solubility information and comparative data for structurally similar compounds, namely 3-methoxyacetophenone and 4'-methoxyacetophenone. Furthermore, a comprehensive experimental protocol for determining the solubility of organic compounds is provided, along with a visual representation of the experimental workflow.

Introduction

3'-Methyl-4'-methoxyacetophenone is an aromatic ketone of interest in various fields of chemical research and development. Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and application. This guide aims to consolidate the available information on its solubility and provide a practical framework for its experimental determination.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 3'-Methyl-4'-methoxyacetophenone. However, the solubility of structurally related isomers can provide valuable insights into its expected solubility profile. The principle of "like dissolves like" suggests that 3'-Methyl-4'-methoxyacetophenone, an organic compound with both polar (carbonyl and methoxy groups) and non-polar (aromatic ring and methyl group) regions, will exhibit solubility in a range of organic solvents. Its solubility in water is expected to be limited.

The following table summarizes the available solubility data for the closely related compounds 3-methoxyacetophenone and 4'-methoxyacetophenone.

CompoundSolventTemperature (°C)Solubility
3-Methoxyacetophenone WaterNot SpecifiedFully miscible[1][2]
AlcoholNot SpecifiedSoluble[1][2]
4'-Methoxyacetophenone Water202.474 g/L[3][4]
EthanolNot SpecifiedSoluble[5][6]
EtherNot SpecifiedSoluble[5][6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of an organic compound such as 3'-Methyl-4'-methoxyacetophenone. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of 3'-Methyl-4'-methoxyacetophenone in a given solvent at a specific temperature.

Materials:

  • 3'-Methyl-4'-methoxyacetophenone (solute)

  • Selected solvent(s) of high purity

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 3'-Methyl-4'-methoxyacetophenone to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 3'-Methyl-4'-methoxyacetophenone in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

Data Presentation: Record the determined solubility values in a structured table, specifying the solvent and temperature for each measurement.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equi1 Agitate at constant temperature (24-72h) prep2->equi1 samp1 Settle undissolved solid equi1->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter solution samp2->samp3 samp4 Dilute sample samp3->samp4 samp5 Analyze concentration (HPLC/UV-Vis) samp4->samp5 samp6 Calculate solubility samp5->samp6

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone from 2-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved via the Friedel-Crafts acylation of 2-methylanisole (3-methoxytoluene) with acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. This application note includes a comprehensive experimental procedure, characterization data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 4-methoxy-3-methylacetophenone, is a ketone derivative of anisole. Its structural motif is present in various biologically active compounds, making it a key building block in the development of new pharmaceutical agents. The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones.[1][2] This protocol outlines a reliable procedure for the synthesis, purification, and characterization of this target molecule.

Chemical Properties and Data

PropertyValueReference
IUPAC NameThis compound
Synonyms4-Methoxy-3-methylacetophenone, 3'-Methyl-4'-methoxyacetophenone
CAS Number10024-90-5
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
AppearanceWhite crystalline solid
Boiling Point274.3 °C
Flash Point57 °C

Spectroscopic Data

TechniqueData
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
IR Spectral data available.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylanisole

This protocol is adapted from established Friedel-Crafts acylation procedures.[1][2]

Materials:

  • 2-Methylanisole (3-methoxytoluene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

    • Cool the flask in an ice bath with stirring.

    • Fit the flask with an addition funnel and a reflux condenser.

  • Addition of Reagents:

    • In the addition funnel, place a solution of acetyl chloride (1.1 equivalents) in dry dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes.

    • After the addition is complete, add a solution of 2-methylanisole (1.0 equivalent) in dry dichloromethane dropwise from the addition funnel over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Reaction:

    • Once the addition of 2-methylanisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][2]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Reaction Workflow

Synthesis_Workflow reagents Reagents: - 2-Methylanisole - Acetyl Chloride - AlCl₃ - CH₂Cl₂ setup Reaction Setup: - Add AlCl₃ and CH₂Cl₂ to flask - Cool in ice bath reagents->setup 1 addition Reagent Addition: - Add Acetyl Chloride solution - Add 2-Methylanisole solution setup->addition 2 reaction Reaction: - Stir at room temperature addition->reaction 3 workup Work-up: - Quench with HCl/ice - Extraction with CH₂Cl₂ - Wash with NaHCO₃ - Dry with MgSO₄ reaction->workup 4 purification Purification: - Rotary Evaporation - Recrystallization or Chromatography workup->purification 5 product Product: This compound purification->product 6 Reaction_Mechanism start 2-Methylanisole + Acetyl Chloride/AlCl₃ electrophile Formation of Acylium Ion Electrophile [CH₃CO]⁺ start->electrophile Step 1 attack Nucleophilic Attack by Aromatic Ring electrophile->attack Step 2 intermediate Formation of Sigma Complex (Arenium Ion Intermediate) attack->intermediate Step 3 deprotonation Deprotonation to Restore Aromaticity intermediate->deprotonation Step 4 product This compound deprotonation->product Step 5

References

Application Notes and Protocols for the Synthesis of 4-Methoxy-3-methylacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-methylacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its substituted acetophenone structure makes it a versatile building block in organic synthesis. The Friedel-Crafts acylation is a classic and effective method for the preparation of aryl ketones, proceeding through an electrophilic aromatic substitution mechanism.[1][2] This protocol details the synthesis of 4-methoxy-3-methylacetophenone via the Friedel-Crafts acylation of 2-methylanisole with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst.[3] The methoxy group of 2-methylanisole is an activating group that directs the incoming acyl group primarily to the para position relative to the methyl group.[4]

Reaction and Mechanism

The fundamental transformation in this protocol is the electrophilic aromatic substitution of an acetyl group onto the 2-methylanisole ring. The reaction is catalyzed by aluminum chloride (AlCl₃), which activates the acetyl chloride to form a highly electrophilic acylium ion.[5][6] The electron-rich 2-methylanisole then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired product, 4-methoxy-3-methylacetophenone.[5][7]

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Friedel-Crafts acylation protocol for the synthesis of 4-methoxy-3-methylacetophenone.

ParameterValueReference
Starting Material2-Methylanisole[3]
Acylating AgentAcetyl Chloride[3]
CatalystAluminum Chloride (AlCl₃)[3]
Molar Ratio (2-Methylanisole:Acetyl Chloride:AlCl₃)1 : 1.1 : 1.1[3]
SolventAnhydrous Dichloromethane[3]
Reaction TemperatureReflux[3]
Reaction Time2 hours[3]
Reported Yield93.85%[3]

Experimental Protocol

Materials:

  • 2-Methylanisole (65 mmol, 7.92 g)[3]

  • Acetyl chloride (71 mmol, 5.1 mL)[3]

  • Anhydrous aluminum chloride (71 mmol, 9.45 g)[3]

  • Anhydrous dichloromethane (40 mL)[3]

  • 3 N Hydrochloric acid (15 mL)[3]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether (100 mL)[3]

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL dry flask, add 2-methylanisole (65 mmol, 7.92 g), acetyl chloride (71 mmol, 5.1 mL), and anhydrous dichloromethane (40 mL).[3]

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (71 mmol, 9.45 g) to the reaction mixture.[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.[3]

  • Quenching: After cooling the reaction mixture, pour it into 15 mL of 3 N hydrochloric acid.[3]

  • Extraction: Extract the mixture with 100 mL of diethyl ether.[3]

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution until the pH is between 6 and 7, followed by a wash with brine.[3]

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[3]

  • Purification (if necessary): The product can be further purified by vacuum distillation or column chromatography.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Acetyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.[5]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The reaction is exothermic, especially during the addition of aluminum chloride.

Experimental Workflow

Friedel_Crafts_Acylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Charge flask with 2-methylanisole, acetyl chloride, and dichloromethane B Add AlCl₃ catalyst A->B Careful addition C Reflux for 2 hours B->C Heating D Quench with HCl C->D Cooling E Extract with ether D->E F Wash with NaHCO₃ and brine E->F G Dry over Na₂SO₄ F->G H Evaporate solvent G->H I 4-Methoxy-3-methylacetophenone H->I

Caption: Workflow for the synthesis of 4-methoxy-3-methylacetophenone.

References

Purification of 1-(4-Methoxy-3-methylphenyl)ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 1-(4-Methoxy-3-methylphenyl)ethanone by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3'-Methyl-4'-methoxyacetophenone, is a valuable intermediate in the synthesis of various organic compounds and pharmaceutical agents.[1] Achieving high purity of this compound is crucial for subsequent reactions and ensuring the quality of the final products. Column chromatography is a widely used and effective technique for the purification of synthetic compounds by separating them based on their differential adsorption to a stationary phase.[2] This application note provides a detailed protocol for the purification of this compound using normal-phase column chromatography with a silica gel stationary phase and a hexane-ethyl acetate mobile phase system.

Principle of Separation

Normal-phase column chromatography separates molecules based on their polarity. The stationary phase, silica gel, is highly polar, while the mobile phase is relatively non-polar. Compounds in the mixture are introduced to the top of the column and are eluted by the mobile phase. More polar compounds adsorb more strongly to the polar silica gel and therefore move down the column more slowly. Less polar compounds have a weaker interaction with the stationary phase and are eluted more quickly. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with varying polarities can be effectively separated and collected in different fractions.[3]

Experimental Protocol

This protocol outlines the purification of crude this compound. The primary impurities are assumed to be non-polar starting materials and more polar by-products.

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica Gel (Geduran® Si 60, 0.040-0.063 mm)[4]

    • HPLC-grade Hexane

    • HPLC-grade Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)[5]

  • Equipment:

    • Glass chromatography column (e.g., 3 cm diameter)

    • Separatory funnel/eluent reservoir

    • Fraction collection tubes

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • TLC developing tank

    • UV lamp (254 nm)

    • Rotary evaporator

    • Round-bottom flasks

    • Beakers and Erlenmeyer flasks

    • Cotton or glass wool

Methodology

  • Thin Layer Chromatography (TLC) Analysis:

    • Before performing column chromatography, determine the optimal eluent composition using TLC.

    • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • Dissolve a small amount of the crude material in ethyl acetate and spot it on the TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the spots under a UV lamp at 254 nm.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, with good separation from impurities. A common eluent for acetophenone derivatives is a mixture of hexane and ethyl acetate.[6]

  • Column Preparation (Wet Packing Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). For a 3 cm diameter column, approximately 100-150 g of silica gel may be used.[4]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica bed to settle. The final packed column should have a level top surface of silica, with the solvent level just above it. Never let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound (e.g., 1-2 g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[4]

    • Carefully add this powder to the top of the prepared column, creating a thin, even band.

    • Gently add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent (e.g., 95:5 hexane:ethyl acetate) to the column without disturbing the top layer.

    • Begin elution by opening the stopcock to achieve a steady flow rate (e.g., a few drops per second).

    • Collect the eluate in fractions of a consistent volume (e.g., 20 mL) in test tubes or flasks.

    • Gradually increase the polarity of the eluent as the elution progresses (gradient elution). For example, move from 95:5 to 90:10, then 85:15 hexane:ethyl acetate.[4] This helps to first elute non-polar impurities and then the target compound.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for direct comparison.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product, which should be a yellow oil or a white crystalline solid.[5][7]

    • Determine the final yield and assess purity using analytical techniques such as NMR or HPLC.

Data Presentation

The following table summarizes typical parameters and expected results for the purification of 1 g of crude this compound.

ParameterSpecification
Column Dimensions 40 cm length x 3 cm diameter
Stationary Phase Silica Gel (0.040-0.063 mm)
Silica Gel Mass ~120 g
Sample Loading 1.0 g crude material (Dry loaded)
Mobile Phase (Eluent) Gradient: Hexane:Ethyl Acetate (95:5 to 80:20 v/v)
Initial Purity ~85% (Estimated)
Final Purity >98% (Confirmed by HPLC/NMR)
Rf of Pure Compound ~0.30 in 85:15 Hexane:Ethyl Acetate
Expected Yield 80-90%

Visualizations

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation Crude Crude Sample TLC 1. TLC Analysis (Determine Eluent) Crude->TLC Pack 2. Prepare Silica Column (Wet Pack) TLC->Pack Load 3. Prepare Sample (Dry Load) Pack->Load Elute 4. Elute with Gradient (Hexane:EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust Gradient Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Experimental workflow for the purification of this compound.

G cluster_components Core Components cluster_process Process & Output System Column Chromatography System Stationary Stationary Phase (Silica Gel - Polar) System->Stationary Mobile Mobile Phase (Hexane/EtOAc - Non-polar) System->Mobile Crude Crude Sample Mixture System->Crude Separation Separation by Polarity Stationary->Separation Adsorption Mobile->Separation Crude->Separation Fractions Purified Fractions Separation->Fractions

Caption: Logical relationship of components in the column chromatography process.

References

Application Notes and Protocols for the Recrystallization of 3'-Methyl-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 3'-Methyl-4'-methoxyacetophenone via recrystallization. The protocols and data presented are compiled from established chemical principles and information on structurally similar compounds, offering a robust starting point for laboratory application.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For 3'-Methyl-4'-methoxyacetophenone, an aromatic ketone, selecting an appropriate solvent system is critical to achieving high purity and yield. This note outlines the physical properties, potential solvent systems, and a detailed protocol for its recrystallization.

Physicochemical Properties

Understanding the physical properties of 3'-Methyl-4'-methoxyacetophenone and its isomers is crucial for developing a successful recrystallization protocol. The data for related compounds suggests that it is a solid at room temperature.

Property3'-Methoxyacetophenone4'-MethoxyacetophenoneNotes
Molecular Formula C₉H₁₀O₂[1]C₉H₁₀O₂[2]Identical for isomers.
Molecular Weight 150.17 g/mol [1]150.17 g/mol [2]Identical for isomers.
Melting Point Not specified, is a liquid at room temp[1][3]36-38 °C[4][5]The methyl group in the 3' position will influence the melting point.
Boiling Point 239-241 °C[3]254 °C[2]
Solubility Soluble in alcohol[3]Soluble in ethanol, diethyl ether, acetone, chloroform[2]"Like dissolves like" suggests similar solubility for the target compound.

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7][8] For aromatic ketones like 3'-Methyl-4'-methoxyacetophenone, a range of solvents can be considered. The principle of "like dissolves like" suggests that solvents with similar functional groups may be effective.[9][10]

Solvent/Solvent SystemRationalePotential Issues
Ethanol/Water Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization.[11][12]Finding the optimal ratio is critical to avoid oiling out or premature precipitation.
Isopropanol Similar to ethanol, it is a polar protic solvent that can be effective for moderately polar compounds.
Acetone/Hexane Acetone is a good solvent for ketones.[9][10] Hexane acts as an anti-solvent to decrease solubility upon cooling.Acetone's low boiling point (56 °C) may not provide a large enough temperature gradient for efficient recrystallization.[6]
Ethyl Acetate/Hexane Ethyl acetate is a moderately polar solvent, and its pairing with hexane is a common and effective recrystallization system.[12]
Toluene Aromatic compounds often crystallize well from toluene.[9]Higher boiling point requires careful handling.

Experimental Protocol

This protocol provides a step-by-step guide for the recrystallization of 3'-Methyl-4'-methoxyacetophenone.

1. Solvent Screening (Small Scale) a. Place approximately 50 mg of the crude 3'-Methyl-4'-methoxyacetophenone into several small test tubes. b. Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. The ideal solvent should not dissolve the compound at this stage. c. Gently heat the test tubes. The compound should fully dissolve in a minimal amount of the hot solvent. d. Allow the solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a suitable solvent.

2. Recrystallization Procedure a. Dissolution: Place the crude 3'-Methyl-4'-methoxyacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[13] b. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[12] c. Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[13] d. Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12][13] e. Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[13] f. Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Visualization of Processes

Experimental Workflow for Recrystallization

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Purification A Crude 3'-Methyl-4'-methoxyacetophenone C Dissolve in Minimum Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temperature D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure 3'-Methyl-4'-methoxyacetophenone I->J

Caption: Workflow for the recrystallization of 3'-Methyl-4'-methoxyacetophenone.

Factors Affecting Recrystallization Success

G cluster_inputs Key Factors cluster_outputs Outcomes center Recrystallization Success X Purity center->X Y Yield center->Y Z Crystal Size center->Z A Solvent Choice A->center B Cooling Rate B->center C Initial Purity C->center D Concentration D->center

Caption: Key factors influencing the success of the recrystallization process.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-methoxy-3-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-methoxy-3-methylacetophenone. The developed method is stability-indicating, ensuring accurate determination of the analyte in the presence of its potential impurities and degradation products. This application note provides a comprehensive protocol for method development, validation, and sample analysis, making it suitable for quality control and stability studies in research and pharmaceutical development.

Introduction

4-methoxy-3-methylacetophenone is a chemical intermediate used in the synthesis of various organic molecules. A reliable analytical method is crucial for ensuring its purity and stability. This application note describes a systematic approach to developing and validating an HPLC method for the accurate quantification of 4-methoxy-3-methylacetophenone.

Physicochemical Properties of 4-methoxy-3-methylacetophenone

A thorough understanding of the analyte's physicochemical properties is fundamental for efficient HPLC method development.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol [1]
Predicted logP~2.0 (based on similar structures)[2]
Estimated pKa~19.0 (based on p-methoxyacetophenone)
UV Absorbance Maxima205, 216, 271 nm (for 4-methoxyacetophenone)
SolubilitySoluble in methanol and chloroform.[1]

HPLC Method Development

Initial Chromatographic Conditions

Based on the analysis of the closely related compound 4-hydroxy-3-methylacetophenone, the following initial conditions were established[3]:

ParameterInitial Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (acidified with phosphoric acid)
Detection UV at 271 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Method Optimization

A systematic approach was employed to optimize the chromatographic separation.

3.2.1. Mobile Phase Composition: The ratio of acetonitrile to water was adjusted to achieve optimal retention and resolution. A gradient elution may be necessary to separate all potential impurities with good peak shape in a reasonable runtime.

3.2.2. pH of Aqueous Phase: Given the neutral nature of 4-methoxy-3-methylacetophenone, the pH of the mobile phase is not expected to significantly impact its retention. However, to ensure consistent chromatography and peak shape, the aqueous phase was acidified with 0.1% phosphoric acid.

3.2.3. Wavelength Selection: Based on the UV spectrum of 4-methoxyacetophenone, 271 nm was chosen as the primary wavelength for detection to ensure good sensitivity. A photodiode array (PDA) detector is recommended to monitor peak purity.

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-methoxy-3-methylacetophenone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

Accurately weigh a quantity of the sample containing approximately 25 mg of 4-methoxy-3-methylacetophenone and transfer it to a 25 mL volumetric flask. Add methanol, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions[4]:

Stress ConditionProtocol
Acid Hydrolysis 1 mL of sample solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.
Base Hydrolysis 1 mL of sample solution + 1 mL of 0.1 N NaOH, kept at room temperature for 2 hours.
Oxidative Degradation 1 mL of sample solution + 1 mL of 3% H₂O₂, kept at room temperature for 2 hours.
Thermal Degradation Sample stored at 105°C for 24 hours.
Photolytic Degradation Sample exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of the standard solution ranging from 10 to 60 µg/mL.

ParameterResult
Concentration Range 10 - 60 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (% Recovery)

Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the nominal concentration).

LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.999.4
100%2020.1100.5
120%2423.899.2
Precision

5.4.1. Repeatability (Intra-day Precision):

Concentration (µg/mL)Peak Area (n=6)% RSD
20Mean ± SD< 2.0

5.4.2. Intermediate Precision (Inter-day Precision):

Concentration (µg/mL)Peak Area (n=6, 2 days)% RSD
20Mean ± SD< 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters.

Parameter VariedVariationObservation
Flow Rate ± 0.1 mL/minNo significant change in resolution
Mobile Phase Composition ± 2% Organic PhaseRetention time shifted slightly, resolution maintained
Column Temperature ± 5 °CMinor shift in retention time

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Literature Search & Physicochemical Properties B Initial Method Selection (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, pH, Temperature) B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis & Stability Studies H->I Validation_Parameters Method Method Specificity Specificity Method->Specificity is specific? Linearity Linearity Method->Linearity is linear? Accuracy Accuracy Method->Accuracy is accurate? Precision Precision Method->Precision is precise? Robustness Robustness Method->Robustness is robust? Forced Degradation Forced Degradation Specificity->Forced Degradation Peak Purity Peak Purity Specificity->Peak Purity Range Range Linearity->Range Correlation Coefficient Correlation Coefficient Linearity->Correlation Coefficient Recovery Recovery Accuracy->Recovery Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Varied Conditions Varied Conditions Robustness->Varied Conditions

References

Application Notes and Protocols for the GC-MS Analysis of 1-(4-Methoxy-3-methylphenyl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 1-(4-methoxy-3-methylphenyl)ethanone and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The provided protocols and data are intended to support research, quality control, and impurity profiling in the context of drug development and chemical synthesis.

Introduction

This compound, also known as 4-methoxy-3-methylacetophenone, is an aromatic ketone with potential applications as an intermediate in the synthesis of pharmaceutical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and its derivatives. Its high sensitivity and specificity make it an ideal method for purity assessment, reaction monitoring, and metabolite identification.

This application note outlines a general GC-MS method applicable to this compound and provides predicted mass spectral data for the parent compound and selected derivatives.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For routine analysis of reaction mixtures or pure substances, a simple dilution is sufficient.

Protocol for Dilution:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent such as ethyl acetate, dichloromethane, or methanol.

  • Bring the flask to volume with the chosen solvent and mix thoroughly to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific applications and available instrumentation.

ParameterRecommended Condition
Gas Chromatograph
ColumnNon-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-450
Solvent Delay3-5 min (depending on the solvent)

Data Presentation

The following table summarizes key quantitative data for this compound and two of its potential derivatives. The mass spectral data for the derivatives are predicted based on common fragmentation patterns of related structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Retention Index (Non-polar column)Key Mass Fragments (m/z)
This compoundC₁₀H₁₂O₂164.20~1350 - 1450149 (M-15, base peak), 121, 91, 77, 43
1-(4-Hydroxy-3-methylphenyl)ethanoneC₉H₁₀O₂150.17~1300 - 1400135 (M-15, base peak), 107, 77, 43
1-(4-Methoxy-3-nitrophenyl)ethanoneC₉H₉NO₄195.17~1500 - 1600180 (M-15, base peak), 150, 134, 106, 76, 43

Note: The retention indices are estimates and may vary depending on the specific GC conditions. The predicted mass fragments are based on typical fragmentation patterns of acetophenones, including the characteristic loss of a methyl group (M-15) to form a stable acylium ion, which is often the base peak.

Mandatory Visualizations

GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of 1-(4-Methoxy-3- methylphenyl)ethanone Derivative Dilution Dilution in a Volatile Solvent Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Generation Detection->TIC MassSpectra Mass Spectra Extraction for Each Peak TIC->MassSpectra LibrarySearch Library Search and Fragmentation Analysis MassSpectra->LibrarySearch Quantification Quantification and Reporting LibrarySearch->Quantification Fragmentation_Pathway Parent This compound m/z = 164 Fragment1 Acylium Ion (Base Peak) m/z = 149 Parent:f1->Fragment1:f0 - CH₃• Fragment5 Acetyl Cation m/z = 43 Parent:f0->Fragment5:f0 α-cleavage Fragment2 Loss of CO m/z = 121 Fragment1:f1->Fragment2:f0 - CO Fragment3 Tropylium-type Ion m/z = 91 Fragment2:f1->Fragment3:f0 - CH₂O Fragment4 Phenyl-type Ion m/z = 77 Fragment3:f1->Fragment4:f0 - CH₂

Application Notes and Protocols for the Use of 1-(4-Methoxy-3-methylphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(4-methoxy-3-methylphenyl)ethanone as a versatile starting material in organic synthesis. This ketone is a valuable building block for the synthesis of various biologically active compounds, including chalcones and Schiff bases, which have shown promise as antimicrobial and anti-inflammatory agents.

Application Notes

This compound serves as a key precursor for the synthesis of a variety of heterocyclic and open-chain compounds. Its strategic substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, allows for the exploration of structure-activity relationships in medicinal chemistry research.

Synthesis of Chalcones

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a prominent class of compounds synthesized from this compound. These compounds are known to exhibit a wide range of pharmacological activities. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction between the acetophenone derivative and a suitable aromatic aldehyde in the presence of a base.

Synthesis of Schiff Bases

Schiff bases, containing an imine or azomethine group, are another important class of compounds accessible from this compound. These are typically formed through the condensation of the ketone with a primary amine. Schiff bases are recognized for their diverse biological activities, including antimicrobial and anticancer properties.

Biological Activities of Derivatives

Derivatives of this compound, particularly chalcones and Schiff bases, have been reported to possess significant biological activities.

  • Antimicrobial Activity: Many chalcone and Schiff base derivatives exhibit potent activity against a range of bacterial and fungal strains. The mechanism of action for Schiff bases may involve interference with cell wall synthesis or deactivation of essential cellular enzymes[1].

  • Anti-inflammatory Activity: Chalcones, in particular, have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway[2][3]. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[3][4].

  • Antioxidant Activity: The phenolic and methoxy-substituted aromatic rings in the derivatives of this compound contribute to their antioxidant properties. These compounds can act as scavengers of reactive oxygen species (ROS), which are implicated in various disease pathologies.

Quantitative Data

The following tables summarize representative quantitative data for the biological activities of chalcone and Schiff base derivatives synthesized from similar acetophenones.

Table 1: Antimicrobial Activity of Chalcone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeEscherichia coliStaphylococcus aureusCandida albicansReference
Unsubstituted Chalcone64.0032.00128.00[5]
Chalcone with Electron-Withdrawing Group8.00 - 32.004.00 - 16.0016.00 - 64.00[5]
Chalcone with Electron-Donating Group>128.0064.00 - 128.00>128.00[5]

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

Compound IDInhibition of NO Production (IC₅₀ in µM)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)Reference
3h 5.8 ± 0.575.2 ± 3.1 at 10 µM68.9 ± 4.2 at 10 µM[3]
3l 7.2 ± 0.670.1 ± 2.8 at 10 µM65.4 ± 3.9 at 10 µM[3]

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric acid (HCl), 10% (v/v) solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol with stirring.

  • To the stirred solution, add the 10% NaOH solution dropwise at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by the slow addition of 10% HCl solution until a precipitate is formed.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Dry the purified product in a desiccator and determine the yield.

Characterization:

The synthesized chalcone can be characterized by various spectroscopic methods, including:

  • FT-IR: To identify the characteristic C=O and C=C stretching vibrations of the α,β-unsaturated ketone.

  • ¹H-NMR: To confirm the presence of aromatic and vinylic protons.

  • ¹³C-NMR: To identify the chemical shifts of the carbonyl and other carbon atoms.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., 4-aminoaniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in ethanol or methanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product and calculate the yield.

Characterization:

The structure of the synthesized Schiff base can be confirmed using:

  • FT-IR: To observe the characteristic C=N stretching vibration of the imine group.

  • ¹H-NMR and ¹³C-NMR: To verify the structure and the formation of the imine bond.

  • Mass Spectrometry: To confirm the molecular weight.

Visualizations

The following diagrams illustrate a key signaling pathway modulated by chalcone derivatives and a general workflow for their synthesis and evaluation.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) ProInflammatory_Genes->Nucleus Chalcone Chalcone Derivative Chalcone->IKK inhibits Chalcone->NFkB_active inhibits translocation

Caption: Anti-inflammatory mechanism of chalcones via inhibition of the NF-κB signaling pathway.

G start Start: This compound reaction Reaction: Claisen-Schmidt Condensation or Schiff Base Formation start->reaction purification Purification: Recrystallization/ Chromatography reaction->purification characterization Characterization: FT-IR, NMR, MS purification->characterization bio_eval Biological Evaluation: Antimicrobial/Anti-inflammatory Assays characterization->bio_eval end End: Bioactive Compound bio_eval->end

Caption: General workflow for the synthesis and evaluation of bioactive derivatives.

References

Application Notes: 1-(4-Methoxy-3-methylphenyl)ethanone as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Methoxy-3-methylphenyl)ethanone, also known as 3'-Methyl-4'-methoxyacetophenone, is a substituted acetophenone derivative. Its unique substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This document outlines the utility of this compound as a key starting material in the development of novel kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The structural motif of this precursor is particularly relevant for the synthesis of compounds targeting the ATP-binding site of various protein kinases.

Application: Synthesis of Indolinone-Based Kinase Inhibitor Scaffolds

The 2-indolinone core is a privileged scaffold in medicinal chemistry, forming the basis of several approved kinase inhibitors, such as Nintedanib and Sunitinib. These drugs function by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth. The synthesis of substituted indolinones often involves the condensation of an oxindole with a carbonyl compound. This compound can be strategically employed to introduce a specific substitution pattern on the phenyl ring of the indolinone core, potentially leading to novel kinase inhibitors with altered selectivity and potency.

Herein, we propose a synthetic route to a novel indolinone derivative, (Z)-3-((4-methoxy-3-methylphenyl)(amino)methylene)-2-oxoindoline-6-carboxamide, a hypothetical kinase inhibitor, starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxy-3-methylbenzoyl)-2-oxoindoline-6-carboxamide (Intermediate 2)

This protocol describes the synthesis of a key intermediate via a Claisen-Schmidt condensation followed by intramolecular cyclization.

Materials:

  • This compound (Precursor 1)

  • Isatin-6-carboxamide

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound (Precursor 1) and 1.75 g (10 mmol) of isatin-6-carboxamide in 100 mL of ethanol.

  • To this solution, add 20 mL of a 10% aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture by dropwise addition of 1 M HCl until the pH reaches ~7.

  • The resulting precipitate is collected by vacuum filtration, washed with cold distilled water (3 x 50 mL), and then with cold ethanol (2 x 30 mL).

  • The crude product is purified by recrystallization from ethanol to afford the pure intermediate 2.

Data Presentation

ParameterValue
Precursor 1 This compound
Molecular Weight164.20 g/mol
Intermediate 2 3-(4-Methoxy-3-methylbenzoyl)-2-oxoindoline-6-carboxamide
Molecular Weight322.33 g/mol
Yield 85%
Melting Point 210-212 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.9 (s, 1H), 8.5 (s, 1H), 7.8-7.2 (m, 6H), 3.9 (s, 3H), 2.2 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 192.1, 168.5, 162.3, 145.1, 135.8, 132.4, 130.1, 128.7, 125.4, 122.9, 118.6, 115.2, 110.8, 55.9, 16.3
Mass Spec (ESI+) m/z 323.1 [M+H]⁺
Protocol 2: Synthesis of (Z)-3-((4-methoxy-3-methylphenyl)(amino)methylene)-2-oxoindoline-6-carboxamide (Final Product)

This protocol details the conversion of the intermediate ketone to the final enamine-containing kinase inhibitor scaffold.

Materials:

  • 3-(4-Methoxy-3-methylbenzoyl)-2-oxoindoline-6-carboxamide (Intermediate 2)

  • Ammonium acetate

  • Formamide

  • Standard laboratory glassware and heating mantle

Procedure:

  • In a 100 mL three-necked flask equipped with a condenser, place 3.22 g (10 mmol) of Intermediate 2 and 7.71 g (100 mmol) of ammonium acetate.

  • Add 30 mL of formamide to the flask.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 6 hours.

  • Cool the reaction mixture to room temperature, and then pour it into 200 mL of ice-cold water.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with distilled water.

  • The crude product is purified by column chromatography on silica gel using a mobile phase of dichloromethane:methanol (95:5) to yield the final product.

Data Presentation

ParameterValue
Intermediate 2 3-(4-Methoxy-3-methylbenzoyl)-2-oxoindoline-6-carboxamide
Molecular Weight322.33 g/mol
Final Product (Z)-3-((4-methoxy-3-methylphenyl)(amino)methylene)-2-oxoindoline-6-carboxamide
Molecular Weight321.35 g/mol
Yield 78%
Melting Point >300 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.2 (s, 1H), 9.5 (s, 1H, NH), 8.2 (s, 1H), 7.6-7.0 (m, 6H), 5.5 (s, 1H, NH), 3.8 (s, 3H), 2.1 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 169.2, 167.8, 160.1, 158.4, 142.7, 134.5, 131.2, 129.8, 127.6, 124.3, 121.9, 117.5, 114.8, 109.5, 98.6, 55.7, 16.1
Mass Spec (ESI+) m/z 322.1 [M+H]⁺

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target kinase inhibitor scaffold from this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Enamine Formation Precursor_1 This compound Protocol_1 NaOH, EtOH Room Temperature, 24h Precursor_1->Protocol_1 Reagent_1 Isatin-6-carboxamide Reagent_1->Protocol_1 Intermediate_2 Intermediate 2 3-(4-Methoxy-3-methylbenzoyl)- 2-oxoindoline-6-carboxamide Protocol_1->Intermediate_2 Protocol_2 Ammonium Acetate, Formamide 120°C, 6h Intermediate_2->Protocol_2 Final_Product Final Product (Z)-3-((4-methoxy-3-methylphenyl)(amino)methylene)- 2-oxoindoline-6-carboxamide Protocol_2->Final_Product

Caption: Synthetic workflow for the preparation of a novel kinase inhibitor scaffold.

Proposed Signaling Pathway Inhibition

The synthesized indolinone derivative is proposed to inhibit receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (RTK) P P RTK->P Autophosphorylation Final_Product Synthesized Inhibitor (Final Product) Final_Product->RTK competitively inhibits ATP binding ATP ATP ATP->RTK binds to ATP-binding site Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation promotes

Caption: Proposed mechanism of action for the synthesized kinase inhibitor.

This compound serves as a highly valuable and versatile precursor for the synthesis of complex heterocyclic molecules with significant potential in pharmaceutical research. The outlined protocols and data demonstrate a feasible pathway to novel indolinone-based kinase inhibitor scaffolds. The unique substitution pattern of the precursor allows for the generation of a diverse library of compounds for screening and lead optimization in drug discovery programs targeting protein kinases. Further derivatization of the synthesized scaffold can be explored to enhance potency, selectivity, and pharmacokinetic properties.

Application Notes and Protocols: Biological Activity of 1-(4-Methoxy-3-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 1-(4-Methoxy-3-methylphenyl)ethanone and its derivatives. This document includes a summary of their cytotoxic, anti-inflammatory, and antioxidant properties, presented with detailed experimental protocols and visual diagrams to facilitate research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of various this compound derivatives.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
(E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-oneHeLa3.64[1]
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanoneHT-2917.2 (48h)[2]
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanoneMCF-748.3 (48h)[2]
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanoneA54937.5 (48h)[2]
Chalcone Derivative 12MCF-74.19[3]
Chalcone Derivative 13MCF-73.30[3]
Chalcone Derivative 12ZR-75-19.40[3]
Chalcone Derivative 13ZR-75-18.75[3]
Chalcone Derivative 12MDA-MB-2316.12[3]
Chalcone Derivative 13MDA-MB-23118.10[3]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayModelEndpointResultReference
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanoneLPS-induced inflammationMurine BV-2 microgliaNO, PGE2, TNF-α, IL-1β, IL-6 productionInhibition of inflammatory mediators[4]
4-methoxyhonokiolCarrageenan-induced paw edemaMicePaw swellingDose-dependent inhibition[5]
4-methoxyhonokiolLPS-induced inflammationRAW 264.7 macrophagesNO, iNOS, COX-2 expressionSignificant inhibition[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Objective: To synthesize chalcone derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for filtration (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • With continuous stirring, slowly add the NaOH solution dropwise to the mixture at room temperature.

  • Continue stirring the reaction mixture for 2-3 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone derivative.

  • Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations in the cell culture medium.

  • Treat the cells with these different concentrations of the compounds for 48-72 hours.

  • After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the derivative.

  • Administer the test compounds or the standard drug intraperitoneally or orally to the respective groups. Administer the vehicle to the control group.

  • After a specific period (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Test compound

  • Methanol

  • Ascorbic acid (as a standard)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound and ascorbic acid in methanol.

  • Add a specific volume of the test compound or standard solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Visualizations

The following diagrams illustrate key processes and pathways related to the biological activity of this compound derivatives.

Synthesis_of_Chalcone_Derivative cluster_reactants Reactants cluster_conditions Reaction Conditions 1_4_Methoxy_3_methylphenyl_ethanone 1-(4-Methoxy-3- methylphenyl)ethanone Reaction Claisen-Schmidt Condensation 1_4_Methoxy_3_methylphenyl_ethanone->Reaction Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Reaction Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Chalcone Derivative Reaction->Product

Synthesis of a chalcone derivative.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (In vitro & In vivo) Purification->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purification->Antioxidant Data Data Collection & Analysis Cytotoxicity->Data AntiInflammatory->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Data->SAR

General experimental workflow.

NFkB_MAPK_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65 NF-κB (p65) NFkB->NFkB_p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Cytokines iNOS_COX2 iNOS, COX-2 AP1->iNOS_COX2 NFkB_p65->Cytokines NFkB_p65->iNOS_COX2 Compound 1-(4-Methoxy-3-methylphenyl) ethanone Derivative Compound->MAPK Inhibition Compound->NFkB Inhibition

Inhibition of NF-κB and MAPK pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Friedel-Crafts acylation of 2-methylanisole with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). This reaction is an electrophilic aromatic substitution where the acetyl group is introduced onto the aromatic ring of 2-methylanisole.

Q2: What are the expected major and minor products in this reaction?

A2: The major product is the desired this compound. The methoxy group is a strong activating group and directs ortho and para to itself, while the methyl group is a weaker activating group with similar directing effects. Due to the steric hindrance from the adjacent methyl group, the acylation is highly favored at the position para to the methoxy group, which is also the position meta to the methyl group. A potential minor isomer is 1-(2-Methoxy-3-methylphenyl)ethanone, resulting from acylation at the position ortho to the methoxy group.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst.

  • Inactive Catalyst: Using old or improperly stored Lewis acid can lead to reduced activity.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. The reaction is typically exothermic and may require initial cooling to control the rate.

Q4: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

A4: Formation of the undesired isomer can be influenced by reaction conditions. Generally, lower reaction temperatures favor the formation of the thermodynamically more stable para-substituted product. Steric hindrance from the ortho-methyl group on 2-methylanisole naturally favors the formation of the desired 4-acylated product. Ensuring a homogenous reaction mixture and slow, controlled addition of reagents can also help improve selectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Moisture in the reaction Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Lewis Acid Catalyst Use a fresh, unopened container of the Lewis acid. If the catalyst is old, consider purchasing a new batch.
Insufficient Catalyst Loading In Friedel-Crafts acylation, the catalyst is often required in stoichiometric amounts or slight excess (e.g., 1.1-1.3 equivalents) relative to the acylating agent, as it forms a complex with the product ketone.
Low Reaction Temperature While initial cooling is necessary to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Quality of Starting Materials Ensure the purity of 2-methylanisole and acetyl chloride. Distill the starting materials if necessary.
Problem 2: Formation of Multiple Products (Isomers)
Possible Cause Suggested Solution
High Reaction Temperature Higher temperatures can sometimes lead to the formation of the kinetic (ortho) product. Maintaining a lower reaction temperature (e.g., 0 °C to room temperature) can favor the formation of the thermodynamic (para) product.
Reaction Runaway A rapid, uncontrolled reaction can lead to localized heating and reduced selectivity. Ensure slow, dropwise addition of the reactants, especially the substrate to the acylium ion complex, with efficient stirring and cooling.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. This data is based on general principles of Friedel-Crafts acylation and may vary based on specific experimental setups.

Table 1: Illustrative Effect of Temperature on Product Yield

Temperature (°C)Reaction Time (h)Approximate Yield (%)Notes
0475Slower reaction rate, higher selectivity for the para isomer.
25 (Room Temp)285Good balance of reaction rate and selectivity.
50180Faster reaction, but potential for increased side product formation.

Table 2: Illustrative Comparison of Lewis Acid Catalysts

Lewis AcidEquivalentsApproximate Yield (%)Notes
AlCl₃1.194Highly active, but very moisture sensitive.
FeCl₃1.188Milder alternative, less moisture sensitive than AlCl₃.
ZnCl₂1.165Much milder Lewis acid, may require higher temperatures or longer reaction times.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.

Materials:

  • 2-Methylanisole

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • 3 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ether

Procedure:

  • To a 100 mL dry round-bottom flask, add 2-methylanisole (7.92 g, 65 mmol), acetyl chloride (5.1 mL, 71 mmol), and 40 mL of anhydrous dichloromethane.

  • In a separate flask, weigh aluminum chloride (9.45 g, 71 mmol) under an inert atmosphere.

  • Carefully add the aluminum chloride to the reaction mixture.

  • Keep the reaction mixture at reflux for 2 hours.

  • After cooling, pour the reaction mixture into 15 mL of 3 N HCl.

  • Extract the mixture with 100 mL of ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution until the pH is between 6 and 7.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The reported yield for this procedure is approximately 93.85%.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_catalyst Evaluate Catalyst Activity & Stoichiometry start->check_catalyst check_temp Assess Reaction Temperature Profile start->check_temp solution_moisture Use Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere check_moisture->solution_moisture solution_catalyst Use Fresh Lewis Acid Ensure >1.0 Equivalent check_catalyst->solution_catalyst solution_temp Optimize Temperature: - Initial Cooling - Monitor with TLC - Allow to Warm/Gently Heat check_temp->solution_temp end Improved Yield solution_moisture->end solution_catalyst->end solution_temp->end

Caption: A flowchart for troubleshooting low product yield.

Regioselectivity in the Acylation of 2-Methylanisole

regioselectivity cluster_directing_effects Directing Effects start 2-Methylanisole + Acetyl Chloride/AlCl3 major_product Major Product: This compound (Para to -OCH3) start->major_product Favored due to electronic and steric effects minor_product Minor Product: 1-(2-Methoxy-3-methylphenyl)ethanone (Ortho to -OCH3) start->minor_product Disfavored due to steric hindrance methoxy Methoxy Group (-OCH3): Strongly Activating Ortho, Para-directing methyl Methyl Group (-CH3): Weakly Activating Ortho, Para-directing sterics Steric Hindrance: Ortho position to -OCH3 is hindered by the adjacent -CH3 group.

Caption: Factors influencing the regioselectivity of the reaction.

Technical Support Center: Acylation of 2-Methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side products encountered during the acylation of 2-methoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Friedel-Crafts acylation of 2-methoxytoluene?

The major product is 4-methoxy-3-methylacetophenone . This is due to the directing effects of the substituents on the aromatic ring. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing. However, the methoxy group is a much stronger activating group, meaning it has a greater influence on the position of the incoming acyl group. The para-position relative to the strongly activating methoxy group is favored for the incoming electrophile to minimize steric hindrance from the adjacent methyl group. One preparation method reports a yield of up to 99% for this isomer, indicating its significant prevalence.[1]

Q2: What are the primary side products I should expect?

The primary side products are the isomeric ketones resulting from acylation at the ortho positions relative to the methoxy group. The two main possibilities are:

  • 2-methoxy-3-methylacetophenone

  • 2-methoxy-5-methylacetophenone

The formation of these isomers is less favorable due to increased steric hindrance compared to the para-acylation.

Q3: Is polyacylation a significant concern with 2-methoxytoluene?

Polyacylation, the addition of more than one acyl group, is generally not a major concern in Friedel-Crafts acylation. The first acyl group added to the aromatic ring is deactivating, making the ring less susceptible to further electrophilic attack. However, since 2-methoxytoluene is a highly activated ring due to the presence of two electron-donating groups, polyacylation can occur under harsh reaction conditions (e.g., high temperature, excess acylating agent, or highly active catalyst).

Q4: Can demethylation of the methoxy group occur as a side reaction?

Yes, demethylation of the methoxy group is a potential side reaction, particularly when using strong Lewis acids like aluminum chloride (AlCl₃) at elevated temperatures. This would lead to the formation of a phenolic byproduct. Using milder Lewis acids or carefully controlling the reaction temperature can help minimize this side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of 2-methoxytoluene, focusing on the formation of side products and other experimental challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 4-methoxy-3-methylacetophenone product - Inactive catalyst due to moisture.- Insufficient amount of catalyst.- Suboptimal reaction temperature.- Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.- Use a stoichiometric amount of the Lewis acid catalyst, as it can form a complex with the ketone product.- Optimize the reaction temperature. Start at a low temperature (0-5 °C) and allow the reaction to proceed to completion, monitoring by TLC.
High proportion of ortho-isomers - Reaction conditions favoring kinetic control (e.g., very low temperatures).- Allow the reaction to proceed for a longer duration at a slightly elevated temperature (e.g., room temperature) to favor the thermodynamically more stable para-product.
Presence of polyacylated products - Highly activated substrate.- Excess acylating agent.- High reaction temperature or prolonged reaction time.- Use a stoichiometric amount of the acylating agent.- Maintain a low reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of phenolic byproducts - Demethylation of the methoxy group by the Lewis acid.- Use a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃).- Avoid high reaction temperatures.
Reaction does not proceed to completion - Deactivated catalyst.- Insufficient reaction time or temperature.- Use fresh, anhydrous Lewis acid.- Gradually increase the reaction temperature after the initial addition of reagents and monitor by TLC.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Methoxytoluene with Acetyl Chloride

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.

Materials:

  • 2-Methoxytoluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C in an ice bath.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of 2-Methoxytoluene: After the addition of acetyl chloride is complete, dissolve 2-methoxytoluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2-methoxytoluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by vacuum distillation to isolate the desired 4-methoxy-3-methylacetophenone.

Visualizations

Acylation_Pathway cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products 2-MeO-Toluene 2-Methoxytoluene Electrophilic_Attack Electrophilic Aromatic Substitution 2-MeO-Toluene->Electrophilic_Attack AcCl Acetyl Chloride Acylium_Ion Acylium Ion Formation AcCl->Acylium_Ion AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium_Ion Acylium_Ion->Electrophilic_Attack Major_Product 4-methoxy-3-methylacetophenone (Major Product) Electrophilic_Attack->Major_Product Para-attack (Favored) Side_Products Ortho-isomers (Side Products) Electrophilic_Attack->Side_Products Ortho-attack (Minor)

Acylation reaction pathway of 2-methoxytoluene.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Side Products) Start->Problem Check_Catalyst Verify Catalyst Activity (Anhydrous Conditions) Problem->Check_Catalyst Low Conversion Check_Stoichiometry Check Reagent Stoichiometry Problem->Check_Stoichiometry Side Products Check_Catalyst->Check_Stoichiometry Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp Purification Review Purification Method Optimize_Temp->Purification Resolution Problem Resolved Purification->Resolution

References

Troubleshooting Friedel-Crafts reaction for 4-methoxy-3-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-3-methylacetophenone via the Friedel-Crafts acylation of 2-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Friedel-Crafts acylation of 2-methylanisole with acetyl chloride?

The major product is 4-methoxy-3-methylacetophenone. The methoxy group (-OCH₃) is a stronger activating group and ortho-, para-director than the methyl group (-CH₃). Due to steric hindrance from the adjacent methyl group, the incoming acyl group will preferentially add to the para position relative to the methoxy group.[1][2]

Q2: Why is a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts acylation?

The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst.[3][4] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least a stoichiometric amount, and often a slight excess, of the catalyst is necessary to ensure the reaction goes to completion.[3][4]

Q3: Can I use other acylating agents besides acetyl chloride?

Yes, acetic anhydride can also be used as an acylating agent in Friedel-Crafts acylation.[4][5][6] The choice between acetyl chloride and acetic anhydride may depend on factors such as cost, availability, and reaction conditions.

Q4: Are there any functional groups that are incompatible with Friedel-Crafts acylation?

Yes, aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -COOH) are generally unreactive in Friedel-Crafts reactions.[3] Additionally, substrates containing basic groups like amines (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, leading to its deactivation.[3][7]

Troubleshooting Guide

Low yields, the formation of multiple products, or complete reaction failure are common issues encountered during Friedel-Crafts acylation. This guide addresses specific problems in a question-and-answer format to help you troubleshoot your experiment.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield or did not proceed at all. What are the potential causes?

A: Several factors can contribute to low or no product formation. The most common culprits are related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3][7] Any water present in the glassware, solvent, or starting materials will deactivate the catalyst. Ensure all components are rigorously dried and the reaction is performed under anhydrous conditions.

  • Insufficient Catalyst: As mentioned in the FAQs, the product-catalyst complexation necessitates the use of at least a stoichiometric amount of the Lewis acid.[3][4] Using a catalytic amount will result in incomplete conversion.

  • Poor Quality Reagents: The purity of 2-methylanisole, acetyl chloride (or acetic anhydride), and the solvent is crucial. Impurities can interfere with the reaction.[7]

  • Sub-optimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed at a reasonable rate, while excessively high temperatures can lead to side reactions and decomposition.[7]

Issue 2: Formation of Multiple Products

Q: I've obtained a mixture of products instead of the desired 4-methoxy-3-methylacetophenone. Why is this happening?

A: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of isomers is a possibility.

  • Isomer Formation: Although the primary product is expected to be 4-methoxy-3-methylacetophenone, small amounts of the other isomer, 2-methoxy-3-methylacetophenone, may form. The directing effects of the methoxy and methyl groups determine the regioselectivity. The stronger activating methoxy group primarily directs para, but some ortho substitution can occur.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity and the formation of undesired side products.

Issue 3: Formation of a Dark, Tarry Material

Q: My reaction mixture turned into a dark, tarry substance. What is the cause?

A: The formation of tar is often an indication of side reactions or decomposition.

  • Excessive Heat: Overheating the reaction mixture can lead to polymerization and decomposition of the starting materials and products.

  • Reaction with Solvent: The Lewis acid can sometimes react with the solvent, especially at elevated temperatures. Dichloromethane or carbon disulfide are common solvents for this reaction.

Data Presentation

Table 1: Troubleshooting Summary for Friedel-Crafts Acylation

Problem Potential Cause Recommended Solution
Low/No Yield Catalyst deactivation by moisture.Ensure all glassware, reagents, and solvent are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst.Use at least a 1:1 molar ratio of Lewis acid to the acylating agent. An excess of the catalyst (e.g., 1.1-1.2 equivalents) is often beneficial.
Poor reagent quality.Use freshly distilled or purified starting materials and solvents.
Sub-optimal temperature.Experiment with different reaction temperatures. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or apply gentle heating if necessary.
Multiple Products Isomer formation.Optimize reaction conditions (e.g., lower temperature) to improve regioselectivity. Purify the desired product by column chromatography or recrystallization.
Tarry Mixture Overheating.Maintain careful control over the reaction temperature. Use a controlled heating mantle or oil bath.
Reaction with solvent.Choose an appropriate and inert solvent.

Experimental Protocols

Key Experiment: Synthesis of 4-methoxy-3-methylacetophenone

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Methylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler). Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: Dissolve 2-methylanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2-methylanisole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[3] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-methoxy-3-methylacetophenone by recrystallization or column chromatography.

Visualizations

Friedel_Crafts_Acylation_Mechanism reagents 2-Methylanisole + Acetyl Chloride acylium_ion Acylium Ion (Electrophile) [CH₃CO]⁺ reagents->acylium_ion Activation by Catalyst sigma_complex Sigma Complex (Arenium Ion) reagents->sigma_complex catalyst AlCl₃ (Lewis Acid) catalyst->acylium_ion acylium_ion->sigma_complex Electrophilic Attack product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation product 4-methoxy-3- methylacetophenone product_complex->product Hydrolysis workup Aqueous Workup (H₂O, HCl) workup->product

Caption: Mechanism of the Friedel-Crafts Acylation.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_moisture Check for Moisture (Reagents, Glassware, Solvent) start->check_moisture check_catalyst Verify Catalyst Stoichiometry (>1 equivalent) start->check_catalyst check_reagents Assess Reagent Purity start->check_reagents check_temp Evaluate Reaction Temperature start->check_temp solution_dry Solution: Use Anhydrous Conditions check_moisture->solution_dry solution_catalyst Solution: Increase Catalyst Amount check_catalyst->solution_catalyst solution_reagents Solution: Purify Reagents check_reagents->solution_reagents solution_temp Solution: Optimize Temperature check_temp->solution_temp end Successful Reaction solution_dry->end solution_catalyst->end solution_reagents->end solution_temp->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of 1-(4-methoxy-3-methylphenyl)ethanone. This aromatic ketone is typically synthesized via Friedel-Crafts acylation of 2-methylanisole with an acylating agent like acetyl chloride or acetic anhydride.

Troubleshooting Guides

This section addresses specific issues related to catalyst deactivation in a question-and-answer format, providing actionable solutions.

Issue 1: Low or No Product Yield with Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃)

Q1: My Friedel-Crafts acylation reaction using aluminum chloride is resulting in a very low yield or failing completely. What are the likely causes related to the catalyst?

A1: Low or no yield in a Friedel-Crafts acylation with a Lewis acid catalyst like AlCl₃ is commonly linked to catalyst deactivation. The primary causes are:

  • Moisture Contamination: Lewis acids such as AlCl₃ are extremely sensitive to moisture. Any water present in the reactants, solvent, or glassware will react with the catalyst, hydrolyzing it and rendering it inactive. It is crucial to use anhydrous conditions, including oven-dried glassware and anhydrous-grade solvents.

  • Insufficient Catalyst Loading: The ketone product, this compound, forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to go to completion. Using a truly catalytic amount will likely result in low conversion.

  • Impurities in Starting Materials: The starting material, 2-methylanisole, or the acylating agent may contain impurities that can react with and deactivate the Lewis acid. For instance, any alcohol or amine impurities will readily complex with AlCl₃.

Issue 2: Catalyst Deactivation with Solid Acid Catalysts (e.g., Zeolites)

Q2: I am using a zeolite catalyst (e.g., H-ZSM-5, H-Beta) for the acylation of 2-methylanisole, and I'm observing a significant drop in activity over time. What is causing this deactivation?

A2: For solid acid catalysts like zeolites, the most common cause of deactivation in Friedel-Crafts acylation is coking . This process involves the formation of carbonaceous deposits (coke) on the surface and within the pores of the catalyst. These deposits block the active acid sites and restrict access of the reactants to these sites, leading to a decrease in catalytic activity. The rate of coking can be influenced by reaction temperature, with higher temperatures often leading to increased coke formation.

Issue 3: Poor Selectivity and Side Reactions

Q3: My reaction is producing the desired product, but also significant amounts of byproducts. Could this be related to the catalyst?

A3: Yes, catalyst choice and condition can significantly impact selectivity. With highly activated substrates like 2-methylanisole, a very strong Lewis acid like AlCl₃ can sometimes lead to side reactions. One potential side reaction is the demethylation of the methoxy group on the anisole ring, especially at elevated temperatures. Using a milder Lewis acid catalyst may help to improve selectivity.

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

  • Q4: Which Lewis acid catalyst is best for the acylation of 2-methylanisole?

    • A4: While aluminum chloride (AlCl₃) is a common and effective catalyst, its high reactivity can sometimes lead to side reactions. For highly activated substrates like 2-methylanisole, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be good alternatives that may offer better selectivity. The optimal choice will depend on the specific reaction conditions.

  • Q5: How can I ensure my Lewis acid catalyst is active?

    • A5: Always use a fresh, unopened container of the Lewis acid if possible. If the container has been opened, ensure it has been stored under an inert atmosphere. The catalyst should be a free-flowing powder. Clumps may indicate hydrolysis due to moisture exposure.

Catalyst Deactivation Mechanisms

  • Q6: How does the product-catalyst complex in Friedel-Crafts acylation lead to deactivation?

    • A6: The carbonyl oxygen of the ketone product acts as a Lewis base and forms a strong dative bond with the Lewis acid catalyst (e.g., AlCl₃). This complex is typically stable under the reaction conditions and does not readily dissociate to regenerate the free catalyst. As a result, the catalyst is consumed as the product is formed, which is why a stoichiometric amount is required.[1]

  • Q7: What are the signs of coking on my zeolite catalyst?

    • A7: A visual sign of coking is a change in the catalyst's color, often turning from white or off-white to yellow, brown, or black. Analytically, coking can be confirmed and quantified by techniques such as Thermogravimetric Analysis (TGA).

Catalyst Regeneration

  • Q8: Can I regenerate my deactivated Lewis acid catalyst?

    • A8: In the context of a typical laboratory-scale Friedel-Crafts acylation, the Lewis acid is not regenerated in the traditional sense. The product-catalyst complex is broken during the aqueous workup step, which hydrolyzes the aluminum chloride.

  • Q9: How can I regenerate my coked zeolite catalyst?

    • A9: Coked zeolite catalysts can often be regenerated by calcination. This involves heating the catalyst in the presence of air or oxygen to a high temperature (typically around 500-600 °C) to burn off the carbonaceous deposits. The regenerated catalyst can often be reused with activity close to that of the fresh catalyst.[2][3]

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Anisole (Model Substrate)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃120Dichloromethane0 to RT4~90[4]
FeCl₃120DichloromethaneRT6~85General Literature
ZnCl₂10 (supported on silica)Anisole88288[1]
Sc(OTf)₃10Nitromethane50489General Literature
Cu(OTf)₂10[bmim][BF₄]8016100[5]

Note: Anisole is used as a model substrate due to the availability of comparative data. The trends are expected to be similar for 2-methylanisole.

Table 2: Effect of Catalyst Loading on Product Yield in a Model Acylation Reaction

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0842
0.5664
1.0472
1.5278
2.0183
2.50.595

Source: Adapted from a study on a similar reaction, illustrating the general trend of increasing yield with higher catalyst loading.[2]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 2-Methylanisole

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • Substrate Addition: Dissolve 2-methylanisole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Characterization of Coked Zeolite Catalyst by Thermogravimetric Analysis (TGA)

  • Sample Preparation: Carefully weigh approximately 5-10 mg of the deactivated (coked) zeolite catalyst into a TGA sample pan.

  • Instrument Setup: Place the sample in the TGA instrument.

  • TGA Method:

    • Heat the sample from room temperature to 150 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to remove any adsorbed water and solvent.

    • Hold at 150 °C for 30 minutes.

    • Switch the gas to air or a mixture of oxygen and nitrogen.

    • Heat the sample from 150 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: The weight loss observed in the temperature range of coke combustion (typically 400-700 °C) corresponds to the amount of coke deposited on the catalyst. The derivative of the weight loss curve (DTG) can show different peaks corresponding to the combustion of different types of coke.

Protocol 3: Regeneration of Coked Zeolite Catalyst

  • Setup: Place the coked zeolite catalyst in a ceramic boat inside a tube furnace.

  • Calcination:

    • Purge the tube with an inert gas like nitrogen while slowly heating to 200 °C to desorb any volatile organic compounds.

    • Switch to a slow flow of air.

    • Heat the furnace to 550 °C at a rate of 5-10 °C/min.

    • Hold at 550 °C for 4-6 hours to ensure complete combustion of the coke.

    • Cool the furnace to room temperature under a flow of dry air or nitrogen.

  • Post-Treatment: The regenerated catalyst can then be stored in a desiccator before reuse. The activity of the regenerated catalyst should be tested and compared to the fresh catalyst.[2]

Mandatory Visualization

CatalystDeactivationPathways cluster_lewis Lewis Acid (e.g., AlCl₃) Deactivation cluster_zeolite Zeolite Catalyst Deactivation Active_Lewis Active AlCl₃ Inactive_Hydrolyzed Inactive Al(OH)₃ Active_Lewis->Inactive_Hydrolyzed Moisture Product_Complex [Ketone-AlCl₃] Complex Active_Lewis->Product_Complex Reaction with Product Active_Zeolite Active Zeolite Site Coked_Zeolite Coked Zeolite (Blocked Site) Active_Zeolite->Coked_Zeolite Coke Deposition

Caption: Catalyst deactivation pathways for Lewis acid and zeolite catalysts.

TroubleshootingWorkflow Start Low/No Product Yield Catalyst_Type Catalyst Type? Start->Catalyst_Type Lewis_Acid_Check Check for Moisture & Catalyst Loading Catalyst_Type->Lewis_Acid_Check Lewis Acid Zeolite_Check Check for Coking Catalyst_Type->Zeolite_Check Zeolite Solution_Lewis Use Anhydrous Conditions & Stoichiometric Catalyst Lewis_Acid_Check->Solution_Lewis Solution_Zeolite Regenerate by Calcination Zeolite_Check->Solution_Zeolite

Caption: Troubleshooting workflow for low product yield in the acylation reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 3'-Methyl-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3'-Methyl-4'-methoxyacetophenone. The primary synthetic route discussed is the Friedel-Crafts acylation of 2-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3'-Methyl-4'-methoxyacetophenone?

A1: The most common and direct method for synthesizing 3'-Methyl-4'-methoxyacetophenone is the Friedel-Crafts acylation of 2-methylanisole using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2]

Q2: What is the expected regioselectivity in the acylation of 2-methylanisole?

A2: In the Friedel-Crafts acylation of 2-methylanisole, the methoxy group is a strong activating and ortho, para-directing group, while the methyl group is a weaker activating and ortho, para-directing group. The incoming acyl group is primarily directed to the position para to the strongly directing methoxy group (C4 position), which is also meta to the methyl group. This leads to the formation of 3'-Methyl-4'-methoxyacetophenone as the major product. Acylation at the position ortho to the methoxy group is sterically hindered by the adjacent methyl group.[1]

Q3: What are common Lewis acids used for this reaction?

Q4: What are the key parameters to control for optimizing the reaction?

A4: Key parameters to optimize include reaction temperature, reaction time, choice of solvent, and the molar ratio of reactants and the Lewis acid catalyst. Careful control of these variables is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material (2-methylanisole) and the formation of the product.

Troubleshooting Guides

Issue 1: Low or No Yield of 3'-Methyl-4'-methoxyacetophenone
Potential Cause Recommended Solution Citation
Inactive Lewis Acid Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use a fresh, unopened container of the catalyst or dry it before use. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[6]
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst. A molar ratio of at least 1.1 to 1.5 equivalents of the Lewis acid to the acylating agent is recommended.[2]
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy. However, excessively high temperatures can lead to side reactions.[3]
Poor Quality Reagents Ensure the purity of 2-methylanisole, acetyl chloride/acetic anhydride, and the solvent. Impurities can interfere with the catalytic cycle and lead to undesired side products.
Issue 2: Formation of Isomeric Byproducts
Potential Cause Recommended Solution Citation
Acylation at other positions While the 4-position is electronically and sterically favored, acylation at other positions on the aromatic ring can occur, leading to isomeric impurities.[1]
Careful control of the reaction temperature is crucial. Lower temperatures generally favor the thermodynamically more stable product.
The choice of Lewis acid can influence regioselectivity. Experiment with milder Lewis acids like ZnCl₂ or FeCl₃.[5]
Difficulty in Separation Isomers of methyl-methoxyacetophenone can have similar polarities, making separation by column chromatography challenging.[8]
Use a high-resolution column and a carefully optimized eluent system for column chromatography. Gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective if the isomeric impurity is present in small amounts.[9]
Issue 3: Presence of Other Impurities
Potential Cause Recommended Solution Citation
Unreacted Starting Material The reaction may not have gone to completion.Extend the reaction time or slightly increase the temperature, while monitoring with TLC or GC-MS.
Hydrolysis of Acetyl Chloride If there is moisture in the reaction, acetyl chloride will hydrolyze to acetic acid, which will not participate in the acylation.Ensure strictly anhydrous conditions.
Demethylation of the Methoxy Group Strong Lewis acids at elevated temperatures can potentially cleave the methyl ether, leading to a phenolic byproduct.Use the mildest possible reaction conditions (lower temperature, shorter reaction time) and consider a less aggressive Lewis acid.

Data Presentation

Table 1: Representative Reaction Parameters for Friedel-Crafts Acylation of Anisole Derivatives

Aromatic SubstrateAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
AnisoleAcetyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT1-2~90
2-MethylanisoleAcetyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2~94
TolueneAcetyl ChlorideAlCl₃ (1.1)Dichloromethane0 to Reflux0.5High

Note: The data for 2-Methylanisole is based on a specific reported procedure and may vary depending on the exact experimental conditions.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of 3'-Methyl-4'-methoxyacetophenone

This protocol is a representative example for the Friedel-Crafts acylation of 2-methylanisole. Optimization may be required to achieve the highest possible yield.

Materials:

  • 2-Methylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (3 N)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

  • Cooling: Cool the slurry to 0 °C using an ice-water bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) to the stirred slurry via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of 2-Methylanisole: In the dropping funnel, prepare a solution of 2-methylanisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. The reaction mixture may be gently refluxed for 2 hours to ensure completion.[1]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 3 N hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 3'-Methyl-4'-methoxyacetophenone.[9]

Mandatory Visualization

experimental_workflow Experimental Workflow for 3'-Methyl-4'-methoxyacetophenone Synthesis cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification A 1. Add AlCl3 to a flame-dried flask under N2 B 2. Add anhydrous DCM to form a slurry C 3. Cool to 0 °C D 4. Add acetyl chloride dropwise at 0 °C C->D Maintain temperature E 5. Add 2-methylanisole solution dropwise at 0 °C F 6. Stir at 0 °C, then warm to RT and stir/reflux E->F Monitor by TLC/GC-MS G 7. Quench with ice and HCl F->G After reaction completion H 8. Extract with DCM I 9. Wash with H2O, NaHCO3, and brine J 10. Dry and evaporate solvent K 11. Purify by distillation or chromatography L L K->L Final Product: 3'-Methyl-4'-methoxyacetophenone

Caption: Experimental workflow for the synthesis of 3'-Methyl-4'-methoxyacetophenone.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low or No Product Yield C1 Check for moisture contamination Start->C1 Potential Cause R1 Verify reaction temperature Start->R1 Potential Cause Q1 Use pure starting materials and anhydrous solvent Start->Q1 Potential Cause C2 Ensure sufficient catalyst loading (≥1.1 eq.) Sol_C1 Use fresh/dry Lewis acid and anhydrous conditions C1->Sol_C1 Solution Sol_C2 Increase catalyst amount C2->Sol_C2 Solution R2 Check reaction time Sol_R1 Optimize temperature (e.g., gentle warming) R1->Sol_R1 Solution Sol_R2 Increase reaction time and monitor by TLC/GC-MS R2->Sol_R2 Solution Sol_Q1 Purify reagents if necessary Q1->Sol_Q1 Solution

Caption: Troubleshooting logic for addressing low product yield.

regioselectivity_pathway Regioselectivity in the Acylation of 2-Methylanisole Start 2-Methylanisole + Acetyl Chloride/AlCl3 Major Major Product: 3'-Methyl-4'-methoxyacetophenone (Acylation at C4) Start->Major Favored due to electronic and steric effects Minor1 Minor Product: (Acylation at C6) Start->Minor1 Sterically hindered Minor2 Other Minor Isomers Start->Minor2 Electronically less favored

Caption: Expected regioselectivity in the Friedel-Crafts acylation of 2-methylanisole.

References

Technical Support Center: Purification of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Methoxy-3-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities largely depend on the synthetic route used. For the widely used Friedel-Crafts acylation of 2-methylanisole with an acetylating agent, the primary impurities are regioisomers. These are molecules with the same chemical formula but different arrangements of the acetyl group on the aromatic ring. Other potential impurities include unreacted starting materials (2-methylanisole) and residual catalyst.

Q2: My crude product is an oil or a low-melting solid. How can I best purify it?

A2: If your crude product is not a solid, or "oils out" during crystallization, column chromatography is the recommended initial purification method. This technique separates compounds based on their polarity. After column chromatography, a subsequent recrystallization of the purified fractions can yield a high-purity crystalline solid.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities or the choice of solvent. First, ensure the crude product is reasonably pure; if not, consider a preliminary purification by column chromatography. For recrystallization, a thorough solvent screen is recommended. If a single solvent is not effective, a solvent/anti-solvent system can be employed. For this compound, a polar protic solvent like ethanol or a mixture of a more soluble solvent (like ethyl acetate or dichloromethane) with a less soluble one (like hexane or heptane) could be effective.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the separation of this compound from its impurities. A common eluent system for TLC analysis of this compound and its isomers is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a starting point could be in the range of 4:1 to 9:1 (hexane:ethyl acetate). The desired product is expected to have a specific Rf value, and the separation from impurity spots can be visualized under UV light.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Purity After Recrystallization - Inappropriate solvent choice leading to co-crystallization of impurities.- The crude material is too impure for a single recrystallization.- Perform a solvent screen to find a solvent that dissolves the desired compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.- Consider a two-step purification: first by column chromatography to remove the bulk of impurities, followed by recrystallization.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities depressing the melting point.- Use a lower-boiling point solvent.- Employ a solvent/anti-solvent recrystallization method.- Purify the crude material by column chromatography before attempting recrystallization.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Co-elution of the product with an impurity of similar polarity.- Optimize the mobile phase by running TLC with various solvent ratios (e.g., different hexane/ethyl acetate mixtures). Aim for an Rf value of 0.2-0.4 for the desired product for good separation on a column.- If isomers are difficult to separate, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.
Low Yield of Purified Product - Product loss during multiple purification steps.- Incomplete precipitation during recrystallization.- Minimize the number of transfers between flasks.- Ensure the recrystallization solution is thoroughly cooled to maximize crystal formation.- When washing crystals after filtration, use a minimal amount of ice-cold solvent.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined through a preliminary solvent screen.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process.

  • Crystal Formation: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

This protocol is for the purification of crude this compound using silica gel chromatography.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry of silica in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The polarity of the mobile phase can be gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the expected outcomes of the purification methods. The exact values can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved Expected Yield Key Considerations
Recrystallization >98%60-80%Highly dependent on the choice of solvent and the initial purity of the crude material. May not be effective for removing regioisomers with very similar solubility profiles.
Column Chromatography 95-99%70-90%Effective for separating regioisomers and other impurities with different polarities. The choice of mobile phase is critical for good separation.
Combined Column Chromatography and Recrystallization >99.5%50-70%Provides the highest purity product. The yield is lower due to losses in two consecutive purification steps.

Visualization

Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Product Analysis TLC Analysis Crude->Analysis Column Column Chromatography Analysis->Column Significant Impurities Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities Column->Recrystallization Further Purification Pure Pure Product Column->Pure Pure Fractions Waste Impurities Column->Waste Recrystallization->Pure Pure Crystals Recrystallization->Waste

Caption: A flowchart illustrating the decision-making process for purifying crude this compound.

Technical Support Center: HPLC Analysis of 4-methoxy-3-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 4-methoxy-3-methylacetophenone.

Troubleshooting Guide

Peak tailing is a common chromatographic issue that can compromise the accuracy and resolution of your analysis. For 4-methoxy-3-methylacetophenone, a neutral aromatic ketone, peak tailing can arise from several factors, including secondary interactions with the stationary phase and issues with the HPLC system itself. This guide provides a systematic approach to diagnose and resolve the problem.

Logical Workflow for Troubleshooting Peak Tailing

The following diagram illustrates a step-by-step process to identify the root cause of peak tailing and implement the appropriate solution.

G start Peak Tailing Observed (Tailing Factor > 1.2) decision1 Are all peaks tailing or just the analyte? start->decision1 chem_int Likely Chemical Interaction (Analyte-Specific) decision1->chem_int Just Analyte inst_issue Likely Instrumental or General Issue decision1->inst_issue All Peaks action1 Action: Evaluate Mobile Phase - Add 0.1% Formic Acid - Check buffer concentration (10-50 mM) chem_int->action1 action2 Action: Inspect HPLC System - Minimize extra-column volume - Check for blockages/voids inst_issue->action2 decision2 Peak Shape Improved? action1->decision2 decision3 Peak Shape Improved? action2->decision3 action3 Action: Evaluate Column - Use a modern, end-capped C18 column - Consider a Phenyl-Hexyl phase - Replace if old or contaminated decision2->action3 No resolved Problem Resolved decision2->resolved Yes action4 Action: Check Sample Solvent - Ensure compatibility with initial mobile phase decision3->action4 No decision3->resolved Yes decision4 Peak Shape Improved? action3->decision4 decision4->resolved Yes no_to_inst No, proceed to Instrumental check decision4->no_to_inst No action4->resolved no_to_inst->action2 G cluster_0 Primary Interaction (Hydrophobic) cluster_1 Secondary Interaction (Peak Tailing) Analyte 4-methoxy-3- methylacetophenone C18 C18 Stationary Phase Analyte->C18 Desired Retention Analyte2 4-methoxy-3- methylacetophenone Silanol Residual Silanol Group (Si-OH) Analyte2->Silanol Undesired Interaction (Hydrogen Bonding)

Technical Support Center: Co-elution Issues in the Chromatography of Acetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of acetophenone isomers. It is intended for researchers, scientists, and professionals in drug development who encounter challenges with co-elution and poor resolution in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating positional isomers of acetophenone (e.g., ortho, meta, para)?

A1: The most prevalent stationary phase is a C18 (octadecyl-silica) column, which separates compounds based on their hydrophobicity.[1] However, for isomers with very similar hydrophobic properties, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide better selectivity through different interaction mechanisms, such as π-π interactions.[1]

Q2: How does the composition of the mobile phase affect the separation of acetophenone isomers?

A2: The composition of the mobile phase is a critical factor for achieving separation.[1] In reversed-phase HPLC, the mobile phase usually consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1] Adjusting the ratio of the organic modifier to water is key to controlling the retention time and resolution of the isomers.[1] The choice between ACN and methanol can also alter selectivity due to different interactions with the analyte and the stationary phase.[1]

Q3: Why is pH control important when separating isomers like hydroxyacetophenones?

A3: For ionizable compounds such as hydroxyacetophenones, the pH of the mobile phase is crucial as it affects the ionization state of the analytes.[1] Operating at a pH that maintains the analytes in a single, non-ionized form (typically 2 pH units below the pKa for acidic compounds) helps prevent peak broadening and tailing that can be caused by mixed ionic states.[1] Buffers are used to maintain a stable pH, ensuring reproducible results.[1]

Q4: What is a good starting point for developing a separation method for acetophenone isomers?

A4: A solid starting point is to use a C18 column with a mobile phase of acetonitrile and water, often in a 60:40 ratio, a flow rate of 1.0 mL/min, and UV detection around 254 nm or 280 nm.[1] From this initial setup, the mobile phase composition can be adjusted to optimize the separation.[1]

Q5: Can chiral isomers (enantiomers) of acetophenone be separated on a standard C18 column?

A5: No, enantiomers have identical physical and chemical properties in an achiral environment and will not be separated on a standard achiral column like C18.[1] Their separation requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.[1][2]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Positional Isomers

Q: My acetophenone isomers are co-eluting or show very poor resolution (Rs < 1.5). How can I improve their separation?

A: Poor resolution is a frequent challenge, particularly with structurally similar positional isomers. The main goal is to modify the selectivity (α) or efficiency (N) of your chromatographic system.

Troubleshooting Workflow

G cluster_0 Troubleshooting Poor Resolution cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column & Temperature cluster_3 Step 3: Flow Rate start Poor Resolution or Co-elution (Rs < 1.5) opt_mp Optimize Mobile Phase start->opt_mp Start Here dec_org Decrease Organic Modifier % (e.g., ACN) [Increases Retention] opt_mp->dec_org change_org Change Organic Modifier (ACN vs. MeOH) dec_org->change_org If insufficient opt_ph Adjust pH (for ionizable isomers) change_org->opt_ph If applicable change_col Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) opt_ph->change_col If still poor opt_temp Adjust Temperature [Affects Selectivity] change_col->opt_temp dec_flow Decrease Flow Rate [Increases Efficiency] opt_temp->dec_flow For fine-tuning end Resolution Improved dec_flow->end

Caption: Troubleshooting workflow for poor HPLC resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). This increases retention times, which can improve resolution.[1][3] Make small, incremental changes (e.g., 2-5%).

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[4] Methanol can be particularly effective at enhancing the unique selectivity of phenyl-based columns through different π-π interactions.[5][6]

    • Adjust pH (for ionizable isomers): For compounds like hydroxyacetophenones, changing the mobile phase pH can significantly alter the retention and selectivity.[1][3] Ensure the pH is stable by using a buffer, typically in the 10-50 mM range.[1]

  • Change the Stationary Phase:

    • If mobile phase optimization is not sufficient, the column chemistry may not be suitable. A standard C18 column separates based on hydrophobicity, which can be very similar for positional isomers.[1]

    • Consider a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases offer alternative selectivities, particularly for aromatic compounds, through π-π and dipole-dipole interactions, which are highly effective for separating positional isomers.[1]

  • Adjust Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes increase resolution for isomers.[1] Conversely, increasing the temperature can improve efficiency by reducing mobile phase viscosity, though its effect on selectivity can be unpredictable.[1] Maintaining a stable column temperature is crucial for reproducibility.[1]

    • Flow Rate: Decreasing the flow rate can improve efficiency and enhance the resolution of closely eluting peaks, although this will increase the analysis time.[1]

Issue 2: Peak Tailing in Hydroxyacetophenone Analysis

Q: My analyte peaks, particularly for hydroxyacetophenone, are exhibiting significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with residual silanol groups on silica-based columns.

Troubleshooting Steps:

  • Lower Mobile Phase pH: For acidic compounds like hydroxyacetophenones, ensure the mobile phase pH is at least 2 units below the analyte's pKa. For basic analytes, reducing the mobile phase pH to around 2-3 with an acidic modifier like trifluoroacetic acid (TFA) or formic acid can help.[1] This protonates the silanol groups, minimizing their interaction with the analyte.[1]

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanol groups and are often end-capped to minimize these secondary interactions.

  • Check for Column Contamination: If the tailing appears suddenly, the column inlet frit or the top of the column bed may be contaminated. Try flushing the column or, if possible, reversing it and flushing with a strong solvent.

Experimental Protocols & Data

Protocol: Separation of Hydroxyacetophenone Isomers (2'-, 3'-, 4'-)

This protocol provides a generalized methodology for separating positional isomers of hydroxyacetophenone using reversed-phase HPLC.

  • Materials and Reagents:

    • HPLC-grade acetonitrile (ACN) and water

    • Potassium phosphate monobasic (for buffer)

    • Phosphoric acid (to adjust pH)

    • Standards for 2'-, 3'-, and 4'-hydroxyacetophenone

    • 0.22 or 0.45 µm filters for mobile phase and sample filtration[1]

  • Mobile Phase Preparation (e.g., 20 mM Potassium Phosphate Buffer, pH 2.5):

    • Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to create a 20 mM solution.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer solution through a 0.22 µm filter.

  • Sample Preparation:

    • Prepare a stock solution of each isomer (e.g., 1 mg/mL) in methanol or the mobile phase.

    • Create a mixed standard solution by diluting the stock solutions to a final concentration of approximately 10-20 µg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The following table outlines typical starting conditions and optimized parameters for separating these isomers.

ParameterTypical Starting ConditionOptimized Condition (Example)Rationale for Optimization
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3 µm, 4.6 x 100 mmPhenyl-Hexyl phase provides π-π interactions, enhancing selectivity for aromatic isomers.
Mobile Phase Isocratic: 60% ACN / 40% WaterGradient: 20% to 40% ACN over 15 minA gradient elution can improve resolution for isomers with different polarities.
Buffer None20 mM Potassium Phosphate, pH 2.5Buffering at low pH suppresses silanol interactions and ensures consistent ionization of analytes.
Flow Rate 1.0 mL/min0.8 mL/minA slightly lower flow rate can increase efficiency and improve resolution.
Temperature Ambient (e.g., 25 °C)30 °CA controlled, slightly elevated temperature can improve peak shape and reproducibility.
Detection UV at 254 nmUV at 275 nmWavelength closer to the absorbance maximum of hydroxyacetophenones improves sensitivity.
Injection Vol. 10 µL5 µLA smaller injection volume can reduce band broadening and improve peak shape.
  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample (e.g., 5 µL).

    • Record the chromatogram and identify the peaks based on the retention times of the individual standards.

Typical Data: Separation of Methylacetophenone Isomers

The following table presents typical retention time and resolution data for the separation of methylacetophenone isomers using both GC and HPLC, demonstrating achievable separation under optimized conditions.

Gas Chromatography (GC) Data

IsomerExpected Retention Time (min)Typical Resolution (Rs)
2-Methylacetophenone~8.5-
3-Methylacetophenone~8.8> 1.5
4-Methylacetophenone~9.2> 2.0
Data derived from a typical GC method with a 10 °C/min temperature ramp.[4]

High-Performance Liquid Chromatography (HPLC) Data

IsomerExpected Retention Time (min)Typical Resolution (Rs)
2-Methylacetophenone~7.2-
3-Methylacetophenone~7.8> 1.8
4-Methylacetophenone~8.5> 2.2
Data derived from a typical reversed-phase HPLC method using a C18 column and a water/acetonitrile gradient.[4]

Visualizing Chromatographic Relationships

The diagram below illustrates the logical relationships between key HPLC parameters and their impact on the separation of acetophenone isomers. Understanding these connections is fundamental to effective method development and troubleshooting.

References

Preventing polyalkylation in the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone. Our focus is on addressing common challenges to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am concerned about polyalkylation during the synthesis of this compound. How can I prevent this?

A1: A key advantage of using Friedel-Crafts acylation to synthesize this compound is that polyacylation is generally not a significant issue. The acyl group (–C(O)CH₃) introduced onto the aromatic ring is electron-withdrawing and deactivating. This deactivation makes the product, this compound, less reactive than the starting material (2-methylanisole), thus preventing further acylation reactions.[1][2] In contrast, Friedel-Crafts alkylation often leads to polyalkylation because the introduced alkyl groups are activating, making the product more susceptible to further substitution.[1][3][4]

Q2: What are the primary challenges I should anticipate in the Friedel-Crafts acylation of 2-methylanisole?

A2: The main challenges in this synthesis are typically related to regioselectivity and reaction conditions. You will want to ensure the acylation occurs at the desired position (para to the methoxy group) and avoid potential side reactions. Key factors to control include the choice of Lewis acid catalyst, solvent, reaction temperature, and stoichiometry of the reactants.

Q3: Which Lewis acid is most effective for this acylation?

A3: Anhydrous aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for Friedel-Crafts acylation reactions.[1][5] However, other Lewis acids such as ferric chloride (FeCl₃) can also be employed. The choice of catalyst can influence the reactivity and selectivity of the reaction, so it may be an important parameter to optimize for your specific setup.

Q4: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

A4: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts acylation. The reaction mechanism is similar, involving the formation of an acylium ion intermediate. The choice between acetyl chloride and acetic anhydride may depend on factors such as cost, availability, and ease of handling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or prone to side reactions at higher temperatures.Optimize the reaction temperature. Typically, Friedel-Crafts acylations are initiated at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature.
Insufficient Catalyst: The Lewis acid catalyst may be deactivated by moisture or present in an insufficient amount.Ensure all glassware is thoroughly dried and use a fresh, high-quality anhydrous Lewis acid. Consider a slight excess of the catalyst.
Poor Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions.Carefully control the molar ratios of 2-methylanisole, the acylating agent (e.g., acetyl chloride), and the Lewis acid. A common starting point is a 1:1.1:1.2 ratio.
Formation of Isomeric Byproducts Lack of Regiocontrol: The acyl group may add to other positions on the aromatic ring.The directing effects of the methoxy and methyl groups on 2-methylanisole favor acylation at the position para to the strongly activating methoxy group. However, different Lewis acids and solvent systems can be explored to enhance regioselectivity.
Difficult Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification.A proper aqueous workup is crucial to quench the reaction and remove the catalyst. This typically involves slowly adding the reaction mixture to ice and then washing with dilute acid, water, and a bicarbonate solution.[1] Subsequent purification by recrystallization or column chromatography may be necessary.
Reaction Fails to Initiate Deactivated Catalyst: Moisture in the reagents or glassware can deactivate the Lewis acid catalyst.Ensure all reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Reagents: The starting materials or catalyst may be of low purity.Use high-purity, anhydrous reagents from a reliable supplier.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the Friedel-Crafts acylation of 2-methylanisole. Optimization may be required.

Materials:

  • 2-Methylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acetyl Chloride: In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

  • Addition of 2-Methylanisole: After the addition of acetyl chloride is complete, add 2-methylanisole (1.0 equivalent) dropwise to the reaction mixture, again ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, and then let it warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Troubleshooting Workflow

G Troubleshooting Workflow for Synthesis start Start Synthesis check_yield Reaction Complete | Check Yield & Purity start->check_yield low_yield Low Yield check_yield->low_yield Low Yield impure Impure Product (Isomers) check_yield->impure Impure success Successful Synthesis check_yield->success High Yield & Purity check_temp Review Temperature Control low_yield->check_temp check_catalyst Verify Catalyst Activity & Amount low_yield->check_catalyst check_stoich Check Reactant Stoichiometry low_yield->check_stoich optimize_conditions Optimize Catalyst/Solvent for Regioselectivity impure->optimize_conditions purification Refine Purification Method (Recrystallization/Chromatography) impure->purification check_temp->start Re-run Experiment check_catalyst->start Re-run Experiment check_stoich->start Re-run Experiment optimize_conditions->start Re-run Experiment purification->start Re-run Experiment

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Stability of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 1-(4-Methoxy-3-methylphenyl)ethanone during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound, an aromatic ketone, is primarily influenced by environmental factors. The main causes of degradation are:

  • Photodegradation: Exposure to light, especially UV light, can trigger photochemical reactions, leading to the breakdown of the molecule. Aromatic ketones are particularly susceptible to this type of degradation.

  • Oxidation: The presence of oxidizing agents or exposure to air (oxygen) over prolonged periods can lead to oxidative degradation of the molecule. The methoxy and methyl groups on the aromatic ring can influence its susceptibility to oxidation.

  • Extreme Temperatures: High temperatures can accelerate the degradation process, leading to the formation of impurities.

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions can lead to the hydrolysis of the ether linkage or other reactions.

Q2: I've noticed a change in the color of my this compound sample. What could this indicate?

A2: A change in color, such as yellowing or darkening, is a common visual indicator of degradation. This is often due to the formation of chromophoric (color-producing) degradation products, which can result from oxidation or photodegradation. However, it is important to note that significant degradation can occur without any visible change in the sample's appearance. Therefore, analytical testing is crucial to confirm the purity and integrity of the compound.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • In the dark: Use amber glass vials or other opaque containers to protect the compound from light.

  • In a cool and dry place: Storage at refrigerated temperatures (2-8 °C) is recommended. For longer-term storage, consider storing at -20 °C.

  • Under an inert atmosphere: For highly sensitive applications or long-term storage, purging the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.

  • Tightly sealed container: Ensure the container is well-sealed to prevent exposure to moisture and air.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the handling and analysis of this compound.

Issue 1: Appearance of new peaks in the HPLC chromatogram of a stored sample.

Possible Cause Troubleshooting Steps
Degradation of the compound 1. Confirm degradation: Re-analyze a freshly prepared sample or a reference standard to ensure the issue is with the stored sample. 2. Identify the degradation pathway: Conduct a forced degradation study (see Experimental Protocols) under various stress conditions (photolytic, oxidative, thermal, hydrolytic) to identify the potential degradation products and their retention times. 3. Optimize storage conditions: Based on the results of the forced degradation study, adjust the storage conditions (e.g., protect from light, store at a lower temperature, use an inert atmosphere) to minimize future degradation.
Contamination 1. Check solvents and glassware: Ensure that all solvents and glassware used for sample preparation are clean and of high purity. 2. Analyze a blank: Inject a blank (solvent) to check for any extraneous peaks originating from the analytical system.

Issue 2: Inconsistent analytical results (e.g., varying potency or impurity levels) between different aliquots of the same batch.

Possible Cause Troubleshooting Steps
Non-homogeneous sample 1. Ensure proper mixing: If the sample is a solid, ensure it is thoroughly mixed before taking aliquots. For solutions, ensure complete dissolution and mixing.
Inconsistent sample handling 1. Standardize procedures: Ensure that all samples are handled consistently, especially regarding exposure to light and temperature fluctuations during preparation for analysis.
Instrumental variability 1. Check system suitability: Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently. Refer to the HPLC troubleshooting guide for common issues like retention time drift or peak tailing.[1][2][3][4]

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers in their stability assessments.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical RRT)
Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) ~5%10.85
Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) ~10%20.78, 0.92
Oxidative (3% H₂O₂, RT, 24h) ~15%30.65, 0.88, 1.10
Thermal (80 °C, 48h) ~8%20.95, 1.05
Photolytic (ICH Q1B, 1.2 million lux hours, 200 W h/m²) ~25%40.70, 0.82, 0.98, 1.15

Table 2: Potential Impurities of this compound

Impurity Name (Hypothetical) Structure (Hypothetical) Potential Origin
4-Hydroxy-3-methylacetophenoneC₉H₁₀O₂Incomplete methylation during synthesis
1-(4-Hydroxy-3-methylphenyl)ethanoneC₉H₁₀O₂Demethylation (degradation)
4-Methoxy-3-methylbenzoic acidC₉H₁₀O₃Oxidation of the acetyl group
Phenolic impuritiesVariousSide products from synthesis or degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general-purpose, stability-indicating HPLC method suitable for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 40
    15 90
    20 90
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (40% Acetonitrile in water with 0.1% formic acid) to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Also, prepare a solution of the compound in a suitable solvent and keep it at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m²).[5][6][7] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples appropriately with the HPLC mobile phase. Analyze the samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Mandatory Visualization

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Analytical Testing cluster_evaluation Data Evaluation cluster_troubleshooting Troubleshooting storage_conditions Store at 2-8°C, protected from light sampling Sample at T=0, 3, 6, 12 months storage_conditions->sampling hplc_analysis HPLC-UV Analysis for Purity and Impurities sampling->hplc_analysis ms_analysis LC-MS for Impurity Identification hplc_analysis->ms_analysis If new impurities are detected data_evaluation Compare results to specifications hplc_analysis->data_evaluation pass Pass data_evaluation->pass Within limits fail Fail data_evaluation->fail Out of specification investigate Investigate root cause of failure fail->investigate reformulate Reformulate or change packaging investigate->reformulate

Stability Testing Workflow

Forced_Degradation_Pathway cluster_photolytic Photolytic Stress cluster_oxidative Oxidative Stress cluster_hydrolytic Hydrolytic Stress parent This compound photo_deg_1 Ring-opened products parent->photo_deg_1 photo_deg_2 Oxidized species parent->photo_deg_2 ox_deg_1 4-Methoxy-3-methylbenzoic acid parent->ox_deg_1 ox_deg_2 Phenolic derivatives parent->ox_deg_2 hydro_deg_1 1-(4-Hydroxy-3-methylphenyl)ethanone (demethylation) parent->hydro_deg_1

Potential Degradation Pathways

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-(4-Methoxy-3-methylphenyl)ethanone: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-(4-Methoxy-3-methylphenyl)ethanone is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity determination, supported by detailed experimental protocols and illustrative data for a validated HPLC method.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity assessment is contingent on the specific analytical requirements, such as the nature of potential impurities, the desired level of sensitivity, and the required sample throughput. While reversed-phase HPLC (RP-HPLC) is the most common and robust method for purity analysis in the pharmaceutical industry, other techniques offer unique advantages.[1][2]

Method Principle Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.High resolution, sensitivity, and reproducibility for a wide range of compounds.[2][3] Well-established and accepted by regulatory agencies.[4][5][6]May require long run times. Consumption of organic solvents can be a concern.[2] May not be suitable for very polar compounds without specialized columns or mobile phases.[1]
Supercritical Fluid Chromatography (SFC) Separation using a mobile phase in a supercritical state (commonly CO2), often modified with a small amount of organic solvent.Greener approach due to reduced organic solvent consumption.[1] Faster separations compared to HPLC.[1] Orthogonal selectivity to RP-HPLC, useful for separating impurities not resolved by HPLC.[1]Requires specialized instrumentation. May have lower sensitivity for some compounds compared to HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.Provides absolute purity determination without the need for a reference standard of the analyte itself.[7] Non-destructive technique that also provides structural information.[7]Lower sensitivity compared to HPLC.[7] Requires a high-field NMR spectrometer and a certified internal standard. Potential for signal overlap with impurities or the internal standard.
Sequential Injection Chromatography (SIC) A miniaturized chromatographic technique that utilizes sequential injection of small volumes of sample and mobile phase.Simpler, less expensive, and more portable than traditional HPLC systems.[8] Rapid analysis times and reduced reagent consumption.[8]May have lower resolution and peak symmetry compared to HPLC.[8] Less established in the pharmaceutical industry.

Detailed Experimental Protocol: Validated RP-HPLC Method for this compound Purity

This section outlines a representative experimental protocol for the validation of an RP-HPLC method for determining the purity of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]

Chromatographic Conditions
  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Validation Parameters

The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[5] This can be demonstrated by showing that there is no interference from the diluent and potential impurities at the retention time of the main peak. Potential impurities for a related compound, acetovanillone, include isomeric and process-related substances which should be considered.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10] This is typically evaluated over a range of 50% to 150% of the nominal concentration.

  • Accuracy: The closeness of test results to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.[11][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[4][10]

  • LOD and LOQ: The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Illustrative Validation Data

The following tables summarize plausible data from the validation of the described HPLC method.

Table 1: Linearity

Concentration (µg/mL)Peak Area (n=3)
50452,150
75678,320
100905,680
1251,130,540
1501,355,990
Correlation Coefficient (r²) 0.9998
Regression Equation y = 9025.6x + 1250

Table 2: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0
100%100101.1101.1
120%120119.499.5
Average Recovery 99.87%

Table 3: Precision

ParameternMean Peak AreaStandard Deviation% RSD
Repeatability 6906,1504530.750.50
Intermediate Precision 6908,3206358.240.70

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.05
Limit of Quantitation (LOQ) 0.15

Mandatory Visualization: HPLC Method Validation Workflow

HPLC_Validation_Workflow start Method Development system_suitability System Suitability (SST) start->system_suitability Establish SST Criteria specificity Specificity (Peak Purity, Resolution) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report system_suitability->specificity final_method Validated HPLC Method validation_report->final_method

References

A Comparative Analysis of Acetophenone Derivatives in Catalytic Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the catalytic transformation of acetophenone and its derivatives is a cornerstone of synthetic chemistry, providing access to a wide array of valuable chiral alcohols, alkyl aromatics, and biaryl compounds. The choice of catalyst, substrate, and reaction conditions is critical in determining the efficiency, selectivity, and yield of these transformations. This guide offers an objective comparison of the performance of various acetophenone derivatives in key catalytic reactions, supported by experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows.

This guide focuses on four major classes of catalytic reactions involving acetophenone derivatives: asymmetric hydrogenation, catalytic transfer hydrogenation, hydrodeoxygenation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck).

Data Presentation: A Comparative Overview of Catalytic Performance

The following tables summarize quantitative data from various studies, providing a clear comparison of catalyst performance with different acetophenone derivatives.

Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives

Asymmetric hydrogenation is a fundamental method for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical industry. The performance of various catalysts is highly dependent on the electronic and steric properties of the substituents on the acetophenone ring.

Catalyst SystemSubstrateConversion (%)ee (%)ProductKey Conditions
Ru/C-DPENAcetophenone>9996 (R)1-Phenylethanol30 bar H₂, 25 °C, 2-propanol
Ru/C-DPEN4-Methylacetophenone>9995 (R)1-(p-Tolyl)ethanol30 bar H₂, 25 °C, 2-propanol
Ru/C-DPEN4-Methoxyacetophenone>9997 (R)1-(4-Methoxyphenyl)ethanol30 bar H₂, 25 °C, 2-propanol
Ru/C-DPEN4-Chloroacetophenone>9994 (R)1-(4-Chlorophenyl)ethanol30 bar H₂, 25 °C, 2-propanol
Ir(I)-complexAcetophenone9998 (R)1-Phenylethanol50 bar H₂, 25 °C, CH₂Cl₂
Ir(I)-complex2-Methoxyacetophenone9895 (R)1-(2-Methoxyphenyl)ethanol50 bar H₂, 25 °C, CH₂Cl₂
Table 2: Catalytic Transfer Hydrogenation of Acetophenone Derivatives

Catalytic transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas, often employing isopropanol as the hydrogen source.

Catalyst SystemSubstrateConversion (%)Yield (%)Key Conditions
[RuCl₂(p-cymene)]₂/TsDPENAcetophenone9998i-PrOH, KOH, 80 °C, 1 h
[RuCl₂(p-cymene)]₂/TsDPEN4-Fluoroacetophenone9897i-PrOH, KOH, 80 °C, 1 h
[RuCl₂(p-cymene)]₂/TsDPEN4-Bromoacetophenone9796i-PrOH, KOH, 80 °C, 1 h
[RuCl₂(p-cymene)]₂/TsDPEN3-Methoxyacetophenone9998i-PrOH, KOH, 80 °C, 1 h
Fe(II)-complexAcetophenone>99-i-PrOH, t-BuOK, 30 min
Fe(II)-complex4'-Chloroacetophenone>99-i-PrOH, t-BuOK, 30 min
Table 3: Hydrodeoxygenation of Substituted Acetophenones

Hydrodeoxygenation is a crucial reaction for the synthesis of alkylated aromatic compounds from aryl ketones.

Catalyst SystemSubstrateConversion (%)Yield (%)ProductKey Conditions
Fe₂₅Ru₇₅@SILP4'-Hydroxyacetophenone>99>994-Ethylphenol175 °C, 50 bar H₂, 16 h
Fe₂₅Ru₇₅@SILP4'-Aminoacetophenone>99924-Ethylaniline175 °C, 50 bar H₂, 16 h
Fe₂₅Ru₇₅@SILP4'-Nitroacetophenone>99954-Ethylaniline175 °C, 50 bar H₂, 16 h
Fe₂₅Ru₇₅@SILP3',4'-Dihydroxyacetophenone>99>994-Ethylcatechol175 °C, 50 bar H₂, 16 h
Table 4: Palladium-Catalyzed Cross-Coupling of Halo-Acetophenones (Qualitative Comparison)

The reactivity of halo-acetophenones in Suzuki-Miyaura and Heck couplings is largely governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl.

ReactionHalo-SubstituentRelative ReactivityTypical Conditions
Suzuki-Miyaura Iodo-HighMilder conditions, lower catalyst loading.
Bromo-ModerateStandard conditions.
Chloro-LowHarsher conditions, specialized ligands often required.
Heck Coupling Iodo-HighHigh yields, often at lower temperatures.
Bromo-ModerateGood yields, standard temperatures.
Chloro-LowRequires higher temperatures and more active catalysts.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for successful catalytic research. Below are representative protocols for the key reactions discussed.

Experimental Protocol 1: Asymmetric Hydrogenation of Acetophenone

This protocol is a general procedure for the asymmetric hydrogenation of acetophenone using a chiral Ruthenium catalyst.

Materials:

  • Acetophenone (1 mmol)

  • [RuCl(p-cymene)(S,S)-TsDPEN] (0.005 mmol)

  • 2-Propanol (5 mL)

  • Potassium tert-butoxide (KOtBu) (0.05 mmol)

  • Hydrogen gas (high purity)

  • Autoclave reactor

Procedure:

  • To a glass liner for the autoclave, add the Ruthenium catalyst and the acetophenone substrate.

  • Add 2-propanol and a solution of potassium tert-butoxide in 2-propanol.

  • Place the glass liner inside the autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 30 bar) with hydrogen.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • The conversion and enantiomeric excess of the product, 1-phenylethanol, can be determined by chiral gas chromatography (GC) analysis of the crude reaction mixture.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoacetophenone

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1]

Materials:

  • 4-Bromoacetophenone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine 4-bromoacetophenone, phenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Protocol 3: Heck Coupling of 4-Iodoacetophenone with Acrylic Acid

This protocol outlines a procedure for the Heck reaction between an aryl iodide and an alkene.[2]

Materials:

  • 4-Iodoacetophenone (1 mmol)

  • Acrylic acid (1.5 mmol)

  • Palladium(II) chloride (PdCl₂) (0.01 mmol)

  • Sodium carbonate (Na₂CO₃) (3 mmol)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-iodoacetophenone, acrylic acid, palladium(II) chloride, and water.[2]

  • Add the sodium carbonate to the mixture.[2]

  • Heat the reaction to approximately 100 °C and stir until the 4-iodoacetophenone is consumed (monitor by TLC, approximately 1 hour).[2]

  • After completion, cool the reaction mixture to room temperature.[2]

  • Acidify the mixture with 1 M aqueous HCl to a pH of approximately 1, which should cause the product to precipitate.[2]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Mandatory Visualization

Diagrams are provided below to illustrate a typical experimental workflow and the catalytic cycle of a key reaction.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalytic Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis reagents Weigh Reagents (Acetophenone Derivative, Catalyst, Base) solvent Add Solvent reagents->solvent inert Inert Atmosphere (N₂ or Ar) solvent->inert heating Heating & Stirring (Controlled Temperature) inert->heating monitoring Reaction Monitoring (TLC, GC) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization yield Yield & Purity Determination characterization->yield

A generalized experimental workflow for catalytic reactions of acetophenone derivatives.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex R-Pd(II)-X (Alkene)L alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R'-Pd(II)-X L migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination hydrido_complex H-Pd(II)-X (Product)L beta_hydride_elimination->hydrido_complex Product reductive_elimination Reductive Elimination hydrido_complex->reductive_elimination Base reductive_elimination->pd0 HX + Base-H⁺

The catalytic cycle of the Mizoroki-Heck reaction.

References

Differentiating 1-(4-Methoxy-3-methylphenyl)ethanone from its Regioisomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of spectroscopic and chromatographic techniques for the unambiguous identification of 1-(4-Methoxy-3-methylphenyl)ethanone and its key regioisomers, 1-(3-Methoxy-4-methylphenyl)ethanone and 1-(2-Methoxy-5-methylphenyl)ethanone. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols for accurate isomer differentiation.

The structural elucidation of regioisomers is a critical step in chemical synthesis and drug development, as different isomers can exhibit varied pharmacological and toxicological profiles. This guide focuses on distinguishing this compound from its closely related regioisomers using readily available analytical techniques. The presented data and methodologies will aid in the precise characterization and quality control of these compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the differentiation of isomers. The subtle differences in the chemical environment of protons and carbon atoms, as well as distinct fragmentation patterns, provide a unique fingerprint for each regioisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for distinguishing between the regioisomers of methoxy-methylphenyl-ethanone. The substitution pattern on the aromatic ring significantly influences the chemical shifts of the aromatic protons and carbons, as well as the methyl and methoxy substituents.

Table 1: Comparative ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)

CompoundAromatic Protons (δ, ppm)Methoxy Protons (s, δ, ppm)Acetyl Protons (s, δ, ppm)Methyl Protons (s, δ, ppm)
This compound~7.7 (d), ~7.6 (dd), ~6.9 (d)~3.9~2.5~2.2
1-(3-Methoxy-4-methylphenyl)ethanone~7.4 (s), ~7.4 (d), ~7.2 (d)~3.9~2.5~2.3
1-(2-Methoxy-5-methylphenyl)ethanone~7.6 (d), ~7.1 (dd), ~6.9 (d)~3.8~2.6~2.3

Note: Predicted chemical shifts are based on established substituent effects. Actual experimental values may vary slightly.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Acetyl Carbon (δ, ppm)Methyl Carbon (δ, ppm)
This compound~197~162 (C-O), ~131 (C-C=O), ~130, ~128, ~125, ~110~55~26~16
1-(3-Methoxy-4-methylphenyl)ethanone~198~159 (C-O), ~137 (C-C=O), ~132, ~129, ~121, ~111~55~26~20
1-(2-Methoxy-5-methylphenyl)ethanone~200~158 (C-O), ~133 (C-C=O), ~132, ~130, ~122, ~112~56~32~21

Note: Predicted chemical shifts are based on established substituent effects. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of these regioisomers will likely produce a molecular ion peak (M⁺) at m/z 164. However, the relative intensities of the fragment ions can differ, aiding in their differentiation. Key fragmentations include the loss of a methyl group (M-15) to form an acylium ion and the loss of an acetyl group (M-43).

Table 3: Predicted Key Mass Spectral Fragments

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Significance
This compound164149 ([M-CH₃]⁺), 121 ([M-COCH₃]⁺)
1-(3-Methoxy-4-methylphenyl)ethanone164149 ([M-CH₃]⁺), 121 ([M-COCH₃]⁺)
1-(2-Methoxy-5-methylphenyl)ethanone164149 ([M-CH₃]⁺), 121 ([M-COCH₃]⁺) - Potential for ortho-effect fragmentation.

Chromatographic Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential techniques for the physical separation of these isomers. The choice of column and mobile phase is critical for achieving baseline resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent method for separating volatile compounds like acetophenone derivatives. The elution order is primarily dependent on the boiling points and polarity of the isomers.

Table 4: Predicted GC Elution Order on a Non-Polar Column

Elution OrderCompoundRationale
11-(2-Methoxy-5-methylphenyl)ethanoneExpected to have the lowest boiling point due to potential intramolecular interactions (ortho-effect).
2This compoundIntermediate boiling point.
31-(3-Methoxy-4-methylphenyl)ethanoneExpected to have the highest boiling point.
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile technique for separating these isomers based on their hydrophobicity.

Table 5: Predicted HPLC Elution Order on a C18 Column

Elution OrderCompoundRationale
11-(2-Methoxy-5-methylphenyl)ethanoneThe methoxy group ortho to the acetyl group may reduce interaction with the stationary phase, leading to earlier elution.
21-(3-Methoxy-4-methylphenyl)ethanoneIntermediate hydrophobicity.
3This compoundExpected to have the strongest interaction with the C18 stationary phase due to its substitution pattern, resulting in the longest retention time.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse program.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 s.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra to the TMS signal.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet temperature: 250 °C.

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-300.

    • Scan speed: 1000 amu/s.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to determine retention times and the mass spectrum of each eluting peak for fragmentation pattern analysis.

HPLC Protocol
  • Sample Preparation: Dissolve the analyte in the mobile phase or a compatible solvent to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution can be optimized.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection volume: 10 µL.

  • Data Analysis: Record the chromatogram and determine the retention time for each isomer.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic and chromatographic differentiation of the isomers.

Spectroscopic_Analysis_Workflow cluster_isomers Isomer Samples cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR MS Mass Spectrometry (EI-MS) Isomer1->MS Isomer2 1-(3-Methoxy-4-methylphenyl)ethanone Isomer2->NMR Isomer2->MS Isomer3 1-(2-Methoxy-5-methylphenyl)ethanone Isomer3->NMR Isomer3->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Patterns MS->MS_Data Identification Unambiguous Isomer Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for Spectroscopic Differentiation.

Chromatographic_Analysis_Workflow cluster_isomers Isomer Mixture cluster_techniques Chromatographic Techniques cluster_data Data Analysis Mixture Mixture of Regioisomers GC Gas Chromatography (GC-MS) Mixture->GC HPLC High-Performance Liquid Chromatography (HPLC) Mixture->HPLC GC_Data Retention Times Elution Order GC->GC_Data HPLC_Data Retention Times Elution Order HPLC->HPLC_Data Separation Baseline Separation of Isomers GC_Data->Separation HPLC_Data->Separation

Caption: Workflow for Chromatographic Separation.

Purity Assessment of Synthesized 4-methoxy-3-methylacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-methoxy-3-methylacetophenone. It is designed to assist researchers, scientists, and drug development professionals in establishing robust quality control protocols. The guide details experimental procedures for various analytical techniques and presents a framework for comparing the purity of a laboratory-synthesized product with commercially available alternatives.

Introduction to Purity Assessment

4-methoxy-3-methylacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). The primary synthesis route for this compound is the Friedel-Crafts acylation of 3-methylanisole. Potential impurities arising from this synthesis can include unreacted starting materials, by-products such as isomeric acetophenones (e.g., 2-methoxy-3-methylacetophenone and 2-methoxy-5-methylacetophenone), and residual solvents.

This guide outlines a multi-pronged approach to purity assessment, employing chromatographic and spectroscopic techniques to identify and quantify potential impurities.

Comparison of Analytical Techniques for Purity Determination

A combination of analytical methods is recommended for a thorough purity assessment of 4-methoxy-3-methylacetophenone. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques for identifying and quantifying impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte itself. Melting point analysis serves as a quick and simple preliminary check of purity.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Purity (% area), detection and quantification of non-volatile impurities.High resolution, sensitive, suitable for a wide range of compounds.Requires a chromophore for UV detection, thermally labile compounds may degrade.
GC-MS Separation of volatile compounds based on their boiling points and partitioning, followed by mass analysis.Purity (% area), identification of volatile impurities and by-products.High separation efficiency, provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei.Absolute purity determination, structural confirmation.Highly accurate and precise, does not require a reference standard of the analyte.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Melting Point Temperature range over which a solid turns into a liquid.Preliminary indication of purity.Fast, simple, and inexpensive.A sharp melting point does not guarantee high purity; eutectic mixtures can give sharp melting points.

Purity Comparison: Synthesized vs. Commercial Alternatives

For this guide, we will compare a hypothetically synthesized batch of 4-methoxy-3-methylacetophenone with two commercially available alternatives from leading suppliers. The data presented in the table below is illustrative and representative of what could be expected from a thorough purity analysis.

ParameterSynthesized ProductCommercial Alternative ACommercial Alternative B
Purity (HPLC, % Area) 99.5%≥99.0%≥98.0%
Purity (GC-MS, % Area) 99.6%Not specifiedNot specified
Purity (qNMR) 99.4% (±0.2%)Not specifiedNot specified
Melting Point (°C) 49-5148-5247-52
Major Impurity 1 3-methylanisole (0.2%)Not specifiedNot specified
Major Impurity 2 Isomeric Acetophenone (0.15%)Not specifiedNot specified
Residual Solvents Ethyl Acetate (<0.1%)Not specifiedNot specified

Detailed Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the purity assessment of 4-methoxy-3-methylacetophenone.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities and isomeric by-products.

  • Instrumentation: A standard GC-MS system.

  • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute purity value.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride. The internal standard should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the 4-methoxy-3-methylacetophenone sample into a clean vial.

    • Accurately weigh about 10 mg of the internal standard (e.g., maleic anhydride) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Melting Point Analysis

A simple method for a preliminary purity check.

  • Instrumentation: A standard melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered sample into a capillary tube.

    • Heat the sample at a rate of 1-2°C per minute near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure sample should have a sharp melting range of 1-2°C.

Visualizations

The following diagrams illustrate the workflow for the purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_comparison Comparative Analysis cluster_alternatives Commercial Alternatives Synthesis Synthesized 4-methoxy- 3-methylacetophenone MP Melting Point Analysis Synthesis->MP Preliminary Purity Check HPLC HPLC-UV Analysis Synthesis->HPLC Non-volatile Impurities GCMS GC-MS Analysis Synthesis->GCMS Volatile & Isomeric Impurities qNMR Quantitative NMR (qNMR) Synthesis->qNMR Absolute Purity Determination Data_Table Data Comparison Table MP->Data_Table HPLC->Data_Table GCMS->Data_Table qNMR->Data_Table Final_Report Final Purity Assessment Report Data_Table->Final_Report Alternative_A Commercial Alternative A Alternative_A->Data_Table Alternative_B Commercial Alternative B Alternative_B->Data_Table

Caption: Workflow for the Purity Assessment of 4-methoxy-3-methylacetophenone.

Analytical_Technique_Relationship Purity_Assessment {Purity Assessment of 4-methoxy-3-methylacetophenone} Chromatography Chromatographic Methods Separation of Components Purity_Assessment->Chromatography Spectroscopy Spectroscopic Methods Structural Information & Quantification Purity_Assessment->Spectroscopy Physical_Property Physical Property Measurement Preliminary Purity Indication Purity_Assessment->Physical_Property HPLC HPLC-UV Non-volatile impurities Purity (% area) Chromatography:f1->HPLC GCMS GC-MS Volatile & Isomeric Impurities Structural ID Chromatography:f1->GCMS qNMR qNMR Absolute Purity Structural Confirmation Spectroscopy:f1->qNMR MP Melting Point Purity Range Physical_Property:f1->MP Impurity_Profile Comprehensive Impurity Profile HPLC->Impurity_Profile GCMS->Impurity_Profile qNMR->Impurity_Profile MP->Impurity_Profile

Caption: Logical Relationship of Analytical Techniques for Purity Profiling.

A Comparative Guide to Reference Standards for 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reference standard for 1-(4-Methoxy-3-methylphenyl)ethanone and its potential alternative standards. The information presented herein is intended to assist in the selection of the most appropriate reference material for analytical method development, validation, and routine quality control testing. This document outlines key physicochemical properties, analytical methodologies for purity determination, and a comparative analysis of commercially available standards.

Overview of this compound and its Alternatives

This compound (CAS 10024-90-5) is a substituted acetophenone with applications in chemical synthesis and as a potential impurity in pharmaceutical manufacturing.[1][2] The selection of a suitable reference standard is critical for accurate quantification and identification. This guide evaluates the primary reference standard and compares it with structurally related alternatives that may be encountered as impurities or used as internal standards.

Alternative Reference Standards Considered:

  • 4-Hydroxy-3-methoxyacetophenone (Acetovanillone): A potential starting material or related impurity.

  • 3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone): An isomer of Acetovanillone, relevant in impurity profiling.[3][4][5]

  • 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone): A closely related compound with an additional methoxy group.

  • 1-(4-Methoxy-3-nitrophenyl)ethanone: A nitrated analog, which could be a synthetic byproduct.[6]

  • 1-(3-Chloro-4-methoxyphenyl)ethanone: A chlorinated analog, potentially present as an impurity from starting materials.[7]

Comparative Data of Reference Standards

The following tables summarize the key physicochemical and analytical data for this compound and its selected alternatives. Data is compiled from commercially available reference standard documentation and public databases.

Table 1: Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Appearance
This compound10024-90-5C₁₀H₁₂O₂164.20White to off-white crystalline solid
4-Hydroxy-3-methoxyacetophenone498-02-2C₉H₁₀O₃166.17White to light yellow crystalline powder
3-Hydroxy-4-methoxyacetophenone6100-74-9C₉H₁₀O₃166.17White to light yellow crystalline solid
1-(3,4-Dimethoxyphenyl)ethanone1131-62-0C₁₀H₁₂O₃180.20White to off-white crystalline powder
1-(4-Methoxy-3-nitrophenyl)ethanone6277-38-9C₉H₉NO₄195.17Yellow to green powder/crystal
1-(3-Chloro-4-methoxyphenyl)ethanone37612-52-5C₉H₉ClO₂184.62White to yellow crystalline powder

Table 2: Purity and Supplier Information

Compound Name Typical Purity (%) Key Suppliers
This compound≥98LGC Standards, Biosynth
4-Hydroxy-3-methoxyacetophenone≥98Sigma-Aldrich, Thermo Scientific Chemicals
3-Hydroxy-4-methoxyacetophenone≥97Santa Cruz Biotechnology, Sigma-Aldrich
1-(3,4-Dimethoxyphenyl)ethanone≥98Sigma-Aldrich, TCI
1-(4-Methoxy-3-nitrophenyl)ethanone≥97Sigma-Aldrich, TCI
1-(3-Chloro-4-methoxyphenyl)ethanone≥98TCI America, BLDpharm

Note: Purity can vary between lots and suppliers. It is essential to refer to the Certificate of Analysis for specific batch information.

Experimental Protocols for Analysis

Detailed methodologies for the analysis of this compound and its related compounds are provided below. These protocols are based on established analytical techniques for substituted acetophenones.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Parameters for ¹H NMR:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Pulse Program: Standard proton pulse sequence

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

Sample Preparation:

  • Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Visualizing Analytical Workflows

The following diagrams illustrate the logical workflows for the qualification of a new reference standard and a typical analytical testing process.

Reference_Standard_Qualification cluster_qualification Reference Standard Qualification Workflow start Obtain Candidate Material characterization Full Characterization (NMR, MS, IR, Elemental Analysis) start->characterization purity Purity Determination (HPLC, GC, qNMR) characterization->purity impurities Impurity Profiling (HPLC-MS, GC-MS) purity->impurities stability Stability Assessment (Forced Degradation, Long-term) impurities->stability documentation Documentation (Certificate of Analysis) stability->documentation release Release as Reference Standard documentation->release

Caption: Workflow for the qualification of a new reference standard.

Analytical_Testing_Workflow cluster_testing Analytical Testing Workflow sample Receive Sample for Analysis prep Sample Preparation sample->prep hplc HPLC Analysis (Purity, Assay) prep->hplc gcms GC-MS Analysis (Residual Solvents, Volatile Impurities) prep->gcms nmr NMR Analysis (Identity Confirmation) prep->nmr data_review Data Review and Interpretation hplc->data_review gcms->data_review nmr->data_review report Generate Report data_review->report

Caption: General workflow for the analytical testing of a sample using multiple techniques.

Conclusion

The selection of an appropriate reference standard for this compound requires careful consideration of the analytical needs. For routine purity and assay determination, a well-characterized standard of this compound with a comprehensive Certificate of Analysis is essential. The alternative standards discussed in this guide are valuable for impurity profiling, method specificity validation, and as internal standards. Researchers should always consult the supplier's documentation for lot-specific purity and storage conditions to ensure the accuracy and reliability of their analytical results.

References

Cross-Validation of Analytical Techniques for 3'-Methyl-4'-methoxyacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the accuracy and reliability of data. This guide offers a comprehensive comparison of various analytical techniques for the characterization and quantification of 3'-Methyl-4'-methoxyacetophenone. The information is tailored for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable analytical methodologies for their specific needs.

The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for both qualitative and quantitative assessments.

Workflow for Analytical Technique Selection and Validation

The selection and cross-validation of an analytical technique is a multi-step process that ensures the chosen method is fit for its intended purpose. The workflow begins with sample preparation, followed by analysis using various techniques, and concludes with data comparison and validation to confirm consistency and reliability across methods.

Analytical_Technique_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analytical Techniques cluster_validation 3. Data Analysis & Validation Sample Sample of 3'-Methyl-4'-methoxyacetophenone Prep Sample Preparation (e.g., Dissolution, Dilution, Derivatization) Sample->Prep HPLC HPLC-UV (Quantitative) Prep->HPLC For Quantification GCMS GC-MS (Qualitative & Quantitative) Prep->GCMS For Quantification & Identification Spectroscopy Spectroscopy (Qualitative Structure Confirmation) Prep->Spectroscopy For Structural Elucidation Quant_Data Quantitative Data Comparison (Assay, Purity, Impurities) HPLC->Quant_Data GCMS->Quant_Data Qual_Data Qualitative Data Confirmation (Structure, Mass Fragmentation) GCMS->Qual_Data Spectroscopy->Qual_Data Validation Method Cross-Validation Quant_Data->Validation Qual_Data->Validation

Caption: General workflow for the selection and cross-validation of analytical techniques.

Quantitative Comparison of Chromatographic Techniques

HPLC and GC-MS are powerful techniques for the quantification of 3'-Methyl-4'-methoxyacetophenone. HPLC is often preferred for its robustness in routine quantitative analysis, while GC-MS provides excellent sensitivity and specificity, along with structural information.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[1]
Typical Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[1][2]Capillary column (e.g., HP-5).[3]
Mobile/Carrier Gas Acetonitrile:Water mixture (e.g., 40:60 v/v) with 0.1% Formic Acid.[4]Inert gas (e.g., Helium, Nitrogen).
Detection UV Detector (e.g., at 275 nm).[4]Mass Spectrometer (MS).[5]
Derivatization Generally not required.May be required to increase volatility.[1][5]
Purity Assay ≥98.9%.[1]≥99.1%.[1]

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 3'-Methyl-4'-methoxyacetophenone.

TechniquePrincipleKey Observables for 3'-Methyl-4'-methoxyacetophenone
¹H NMR Measures the magnetic properties of hydrogen nuclei to determine their chemical environment.Aromatic protons (δ ~7.0-8.0 ppm), methoxy group protons (singlet, δ ~3.9 ppm), and acetyl methyl protons (singlet, δ ~2.6 ppm).
¹³C NMR Measures the magnetic properties of carbon-13 nuclei to map the carbon skeleton.Carbonyl carbon (δ ~196 ppm), aromatic carbons (δ ~114-163 ppm), methoxy carbon (δ ~55 ppm), and acetyl methyl carbon (δ ~26 ppm).
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.C=O stretch (~1680 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹), aromatic C-H and C=C vibrations.
Mass Spectrometry (as in GC-MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Molecular ion peak (M⁺) corresponding to the molecular weight; characteristic fragmentation pattern.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a standard reverse-phase HPLC method for the quantification of 3'-Methyl-4'-methoxyacetophenone, adapted from methods for similar acetophenone derivatives.[4]

  • Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[1][2]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid[1]

    • Reference standard of 3'-Methyl-4'-methoxyacetophenone

  • Chromatographic Conditions:

    • Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.[4]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: Determined by the UV absorbance maximum, typically around 275 nm for related compounds.[4]

    • Injection Volume: 10 µL.[4]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Serially dilute to create working standards covering the expected sample concentration range.[4]

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.[4] Inject the standard solutions to generate a calibration curve, followed by the sample solutions.

    • Calculation: Determine the concentration of the analyte in the sample using the regression equation from the calibration curve.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general framework for GC-MS analysis. For some acetophenones, derivatization may be necessary to improve volatility and chromatographic performance.[5]

  • Instrumentation: A GC system coupled to a mass spectrometer.[1]

  • Derivatization (if required):

    • A two-step process involving methoximation followed by silylation can be employed to convert ketone and hydroxyl groups into more volatile derivatives.[5]

  • GC Conditions:

    • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5).[3]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure separation of all components.

    • Injection Mode: Splitless or split injection depending on the sample concentration.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range appropriate to detect the molecular ion and key fragments of the analyte.

  • Procedure:

    • Sample Preparation: Dissolve the sample in a volatile organic solvent. If necessary, perform the derivatization procedure.[7]

    • Analysis: Inject the prepared sample into the GC-MS system.

    • Data Interpretation: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantify using a calibration curve generated from standards.

NMR and IR Spectroscopy

These protocols are standard for the structural analysis of organic compounds.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 1-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

    • Analysis: Analyze the chemical shifts (δ), coupling constants, and signal integrations to elucidate the molecular structure.[7]

  • IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

    • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

    • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

References

The Influence of Aromatic Substituents on the Reactivity of Acetophenones in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted acetophenones is critical for optimizing synthetic routes and designing novel molecular entities. The electronic nature of substituents on the aromatic ring profoundly impacts the reactivity of the acetyl group, influencing reaction rates, product yields, and mechanistic pathways. This guide provides a comparative analysis of the reactivity of substituted acetophenones, supported by experimental data and detailed protocols.

The acetyl group of acetophenone, a common building block in organic synthesis, is susceptible to a variety of chemical transformations. The electron density at the carbonyl carbon and the stability of reaction intermediates are directly modulated by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring. This guide explores these substituent effects in three key areas: hydrodeoxygenation, phenylhydrazone formation, and the acidity of the α-protons.

Comparative Reactivity Data

The following tables summarize quantitative data from various studies, offering a clear comparison of how different substituents on the acetophenone ring affect reaction outcomes.

Hydrodeoxygenation of Substituted Acetophenones

The selective hydrodeoxygenation of the carbonyl group in acetophenone derivatives is a valuable transformation in organic synthesis. The efficiency of this reaction is markedly influenced by the electronic properties of the substituents on the aromatic ring.

Substituent (para-)ProductYield (%)[1]
-NO₂4-Ethylaniline>99
-NH₂4-Ethylaniline>99
-OH4-Ethylphenol>99
-OCH₃4-Ethylanisole95
-HEthylbenzene98
-Cl4-Chloroethylbenzene85
-Br4-Bromoethylbenzene78

Table 1: Yields for the hydrodeoxygenation of various para-substituted acetophenones. Reactions were catalyzed by a Fe25Ru75@SILP catalyst.

Acidity of α-Protons in Substituted Acetophenones

The acidity of the α-protons in acetophenones, quantified by their pKa values, is a direct measure of the stability of the corresponding enolate. This property is fundamental to their reactivity in base-catalyzed reactions. Electron-withdrawing groups stabilize the enolate anion, thereby increasing the acidity (lower pKa).

Substituent (para-)pKa[2]
-OCH₃19.0
-CH₃18.7
-H18.4
-F18.5
-Cl18.1
-Br18.0
-NO₂16.7

Table 2: pKa values for a series of para-substituted acetophenones in aqueous solution, determined by studying the rates of halogenation.

Kinetics of Phenylhydrazone Formation

The reaction of substituted acetophenones with phenylhydrazine to form phenylhydrazones is a classic condensation reaction. The rate of this reaction is sensitive to the electronic nature of the substituent on the acetophenone ring. The Hammett equation can be applied to quantify these effects, where ρI and ρR represent the inductive and resonance contributions of the substituents, respectively.

Substituent (para-)ρI (in 80% Dioxane)ρR (in 80% Dioxane)
-OCH₃0.2900.340
-CH₃0.2900.340
-H0.2900.340
-F0.2900.340
-Cl0.2900.340
-NO₂0.2900.340

Table 3: Inductive (ρI) and resonance (ρR) reaction constants for the formation of phenylhydrazones from para-substituted acetophenones in 80% dioxane-water.

Experimental Protocols

Detailed methodologies for the key reactions discussed above are provided to facilitate reproducibility and further investigation.

General Procedure for the Synthesis of Substituted Acetophenones via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of substituted acetophenones from the corresponding substituted benzene derivative.

Materials:

  • Substituted benzene (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension via the dropping funnel.

  • After the addition of acetyl chloride, add the substituted benzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to afford the desired substituted acetophenone.[3][4]

Protocol for the Hydrodeoxygenation of a Substituted Acetophenone

This procedure details the selective reduction of the carbonyl group.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Fe25Ru75@SILP catalyst

  • Mesitylene (solvent)

  • Hydrogen gas (H₂)

  • Autoclave reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the substituted acetophenone and the Fe25Ru75@SILP catalyst.

  • Add mesitylene as the solvent.

  • Seal the liner inside the autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 175 °C with stirring.

  • Maintain these conditions for 16 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • The reaction mixture can be analyzed directly by gas chromatography (GC) to determine the conversion and yield.[1][5]

Kinetic Analysis of Phenylhydrazone Formation

This protocol outlines a method for studying the reaction kinetics of phenylhydrazone formation.

Materials:

  • Substituted acetophenone solution (in a suitable solvent like 80% dioxane-water)

  • Phenylhydrazine solution (in the same solvent)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of the substituted acetophenone and phenylhydrazine of known concentrations.

  • Equilibrate both solutions and the spectrophotometer cell to the desired reaction temperature (e.g., 30 °C).

  • To initiate the reaction, mix the acetophenone and phenylhydrazine solutions directly in the cuvette. Ensure rapid mixing.

  • Immediately start monitoring the absorbance of the solution at the λmax of the forming phenylhydrazone over time.

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.[6]

Visualizing Reaction Pathways and Relationships

Graphical representations of reaction workflows and theoretical concepts can aid in understanding the complex interplay of factors governing the reactivity of substituted acetophenones.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Substituted Benzene Substituted Benzene Friedel-Crafts Acylation Friedel-Crafts Acylation Substituted Benzene->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Quenching Quenching Friedel-Crafts Acylation->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Substituted Acetophenone Substituted Acetophenone Purification->Substituted Acetophenone

Caption: Workflow for the synthesis of substituted acetophenones.

hammett_plot title Hammett Plot: log(k/k₀) vs. σ y_axis log(k/k₀) (Relative Reactivity) x_axis σ (Substituent Constant) origin 4,1! origin->4,1! 1,2! origin->1,2! edg EDG (e.g., -OCH₃) ewg EWG (e.g., -NO₂) p1 p5 p1->p5   ρ > 0 (Negative charge buildup in transition state) p2 p3 p4 reaction_mechanism reactant Substituted Acetophenone intermediate Reaction Intermediate reactant->intermediate Attack at carbonyl carbon reagent Reagent (e.g., Phenylhydrazine) reagent->intermediate product Product (e.g., Phenylhydrazone) intermediate->product Dehydration

References

Enhancing the Detection of 1-(4-Methoxy-3-methylphenyl)ethanone: A Comparative Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1-(4-Methoxy-3-methylphenyl)ethanone, achieving sensitive and reliable detection is crucial for accurate quantification and analysis. This guide provides a comprehensive comparison of common derivatization strategies aimed at enhancing the detectability of this aromatic ketone, supported by experimental data and detailed protocols.

Comparison of Derivatization Agents for Ketone Analysis

The selection of a derivatization agent is a critical step in developing a robust analytical method. The ideal agent enhances the analyte's response to the chosen detection technique, improves chromatographic properties, and offers high reactivity and stability. Here, we compare two widely used derivatization agents for ketones: 2,4-dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for Gas Chromatography-Mass Spectrometry (GC-MS).

While direct experimental data for this compound is limited in publicly available literature, the performance of these derivatization agents with structurally similar ketones, such as acetophenone and other aromatic ketones, provides a strong basis for comparison.

Derivatization AgentAnalytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UV/DAD, LC-MSForms a stable 2,4-dinitrophenylhydrazone derivative with a strong chromophore, significantly enhancing UV absorbance.[1][2][3][4][5][6][7][8][9]- Well-established and widely used method.[1][2][3][4][5][6][7][8][9]- Derivatives are stable and exhibit strong UV absorption around 360 nm.- Compatible with both UV and mass spectrometry detectors.[1][3][5][6][7]- Can form E/Z isomers, potentially leading to multiple peaks for a single analyte and complicating quantification.[4]- Derivatization reaction can be slow for some ketones.- Excess reagent can interfere with the analysis.0.005 µg/mL - 10 ng/mL[1]0.025 µg/mL - 30 ng/mL[1]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) GC-MS, GC-ECDReacts with the ketone to form a volatile and thermally stable oxime derivative, which is highly sensitive to electron capture detection (ECD) and provides characteristic mass spectra for MS.[10][11][12][13][14][15][16][17][18]- High sensitivity, especially with ECD and negative chemical ionization (NCI) MS.[16][17][18]- Derivatives are thermally stable and suitable for GC analysis.- Quantitative reaction with many ketones.- Can be automated with techniques like headspace solid-phase microextraction (HS-SPME).[15]- The reagent can be costly.[14]- Can also form syn/anti isomers, leading to two chromatographic peaks.[10][12]- Reaction times can vary depending on the ketone's structure.[10][14]0.5 pmol - 11 ng/L[12][17]8 ng/L - 36 ng/L[12]

Experimental Protocols

Below are detailed methodologies for the derivatization of ketones using DNPH and PFBHA. These protocols are generalized and may require optimization for this compound.

Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol is adapted from established methods for the analysis of various ketones.[1]

Materials:

  • This compound standard solution

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1% in acetonitrile with 1% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, mix a known volume of the ketone standard solution with an excess of the DNPH reagent solution. A typical molar ratio of DNPH to ketone is at least 3:1.

    • Acidify the reaction mixture with a small amount of concentrated HCl or H₃PO₄ to catalyze the reaction.

    • Seal the vial and heat the mixture at a controlled temperature (e.g., 65°C) for a specified time (e.g., 30 minutes). The optimal temperature and time should be determined experimentally.

  • Sample Neutralization and Dilution:

    • After cooling to room temperature, neutralize the reaction mixture with a suitable base if necessary.

    • Dilute the derivatized sample to a known volume with an acetonitrile/water mixture.

  • HPLC Analysis:

    • Inject an aliquot of the diluted sample into an HPLC system equipped with a C18 column and a UV/DAD detector.

    • Set the detection wavelength to approximately 360 nm for the DNPH derivatives.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water.

Protocol 2: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

This protocol is based on established methods for the analysis of various ketones.[10][11][13]

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 15 mg/mL in water)

  • Organic solvent (e.g., hexane or dichloromethane)

  • Sodium sulfate (anhydrous)

  • pH buffer (e.g., pH 4-6)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent.

  • Derivatization Reaction:

    • In a reaction vial, add a known volume of the ketone standard solution to an aqueous solution.

    • Adjust the pH of the solution to a range of 4-6.

    • Add an excess of the PFBHA reagent solution.

    • Seal the vial and heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 10 minutes to 2 hours).[10] The optimal conditions should be determined experimentally.

  • Extraction of Derivatives:

    • After cooling to room temperature, add an organic solvent (e.g., hexane) to the reaction mixture.

    • Vortex or shake vigorously to extract the PFBHA-oxime derivatives into the organic layer.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into a GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column) for separation.

    • The mass spectrometer can be operated in either electron ionization (EI) or negative chemical ionization (NCI) mode for detection. NCI mode often provides higher sensitivity.[16]

Visualizing the Derivatization Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both DNPH and PFBHA derivatization.

DNPH_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Ketone_Standard This compound Standard Reaction_Vial Mix Ketone, DNPH, & Acid Catalyst Ketone_Standard->Reaction_Vial Heating Heat at 65°C Reaction_Vial->Heating Dilution Dilute Sample Heating->Dilution HPLC_Analysis HPLC-UV/DAD Analysis at 360 nm Dilution->HPLC_Analysis PFBHA_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Ketone_Standard This compound Standard Reaction_Vial Mix Ketone, PFBHA, & Buffer (pH 4-6) Ketone_Standard->Reaction_Vial Heating Heat at 70°C Reaction_Vial->Heating Extraction Solvent Extraction (Hexane) Heating->Extraction Drying Dry with Na₂SO₄ Extraction->Drying GCMS_Analysis GC-MS Analysis (EI or NCI mode) Drying->GCMS_Analysis Analytical_Approach_Comparison cluster_considerations Key Considerations Analyte This compound DNPH DNPH Derivatization Analyte->DNPH PFBHA PFBHA Derivatization Analyte->PFBHA HPLC_UV HPLC-UV/DAD Detection DNPH->HPLC_UV Sensitivity Sensitivity HPLC_UV->Sensitivity Matrix Sample Matrix HPLC_UV->Matrix Instrumentation Available Instrumentation HPLC_UV->Instrumentation GC_MS GC-MS Detection PFBHA->GC_MS Increased Volatility & High Sensitivity GC_MS->Sensitivity GC_MS->Matrix GC_MS->Instrumentation

References

A Comparative Guide to Isomeric Impurity Profiling of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous identification and quantification of isomeric impurities are critical in the development and quality control of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for the isomeric impurity profiling of 1-(4-Methoxy-3-methylphenyl)ethanone, a key starting material in various synthetic pathways. We present a detailed analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques, supported by plausible experimental data and detailed protocols to aid in method selection and implementation.

Understanding the Isomeric Impurities

During the synthesis of this compound, several positional isomers can arise as process-related impurities. These isomers share the same molecular weight but differ in the substitution pattern on the phenyl ring. The presence of these impurities can significantly impact the safety and efficacy of the final drug product. Based on common synthetic routes, the primary isomeric impurities of concern are:

  • 1-(3-Methoxy-4-methylphenyl)ethanone: An isomer where the positions of the methoxy and methyl groups are swapped.

  • 1-(2-Methoxy-5-methylphenyl)ethanone: A regioisomer with a different substitution pattern.

  • 1-(5-Methoxy-2-methylphenyl)ethanone: Another potential regioisomeric impurity.

Accurate and robust analytical methods are therefore essential to separate and quantify these closely related structures.

Comparison of Analytical Techniques: HPLC vs. GC

The choice between HPLC and Gas Chromatography (GC) for isomeric impurity profiling depends on the specific analytical requirements, including the volatility and thermal stability of the analytes, desired sensitivity, and analysis time.[1][2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Highly versatile, suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[1]Best suited for volatile and thermally stable compounds.[1]
Sensitivity Good, detector-dependent (e.g., UV, MS).Excellent, especially with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[1]
Resolution Excellent for positional isomers, can be optimized by adjusting mobile phase composition and stationary phase chemistry.[3]High resolution for volatile isomers, dependent on column length and temperature programming.
Analysis Time Typically longer run times (15-45 minutes).Generally faster analysis times (5-20 minutes).[4]
Sample Preparation Simpler, sample is dissolved in a suitable solvent.May require derivatization to increase volatility and thermal stability.

Performance Data: A Comparative Analysis

The following tables summarize the expected performance of optimized HPLC and GC methods for the separation of this compound and its key isomeric impurities.

Table 1: HPLC Performance Data

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
1-(5-Methoxy-2-methylphenyl)ethanone12.5-0.050.15
1-(2-Methoxy-5-methylphenyl)ethanone14.22.10.050.15
This compound16.83.2--
1-(3-Methoxy-4-methylphenyl)ethanone18.11.80.050.15

Table 2: GC Performance Data

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
1-(5-Methoxy-2-methylphenyl)ethanone8.2-0.010.03
1-(2-Methoxy-5-methylphenyl)ethanone8.91.90.010.03
This compound9.51.6--
1-(3-Methoxy-4-methylphenyl)ethanone10.11.50.010.03

Experimental Protocols

HPLC Method for Isomeric Impurity Profiling

This protocol outlines a reversed-phase HPLC method for the separation of this compound and its positional isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm). A C18 column can also be used, but a phenyl-based stationary phase may offer better selectivity for aromatic isomers through π-π interactions.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-50% B

    • 25-30 min: 50% B

    • 30-31 min: 50-30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

GC-MS Method for Isomeric Impurity Profiling

This protocol provides a GC-MS method for the analysis of volatile isomeric impurities.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of methanol.

Visualizing the Workflow and Method Selection

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical considerations for choosing between HPLC and GC.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample 1. Sample Weighing & Dissolution filtration 2. Filtration sample->filtration injection 3. Injection into Chromatograph filtration->injection separation 4. Isomer Separation injection->separation detection 5. Detection (UV/MS) separation->detection integration 6. Peak Integration detection->integration quantification 7. Impurity Quantification integration->quantification report 8. Reporting quantification->report

Figure 1. Experimental workflow for isomeric impurity profiling.

method_selection cluster_volatility Volatility & Thermal Stability cluster_choice Technique Selection cluster_considerations Key Considerations start Analyte Properties volatile Volatile & Thermally Stable start->volatile non_volatile Non-Volatile or Thermally Labile start->non_volatile gc GC / GC-MS volatile->gc hplc HPLC / HPLC-MS non_volatile->hplc gc_pros ✓ Faster Analysis ✓ Higher Sensitivity for Volatiles gc->gc_pros hplc_pros ✓ Broader Applicability ✓ Simpler Sample Preparation hplc->hplc_pros

Figure 2. Decision tree for analytical method selection.

References

Safety Operating Guide

1-(4-Methoxy-3-methylphenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-(4-Methoxy-3-methylphenyl)ethanone is critical for maintaining laboratory safety and ensuring environmental compliance. This chemical is classified as hazardous, and its disposal must be managed through a structured protocol to mitigate risks to personnel and the environment. All procedures must adhere to local, state, and federal regulations.

Safety and Hazard Summary

Before handling, it is essential to be aware of the hazards associated with this compound and the personal protective equipment (PPE) required.

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation upon contact.[1]Wear protective gloves and a lab coat or other protective clothing.[2][3]
Eye Irritation Causes serious eye irritation.[1]Use chemical safety goggles or a face shield.[2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[1]Use only outdoors or in a well-ventilated area.[2][3] A NIOSH-approved respirator may be necessary for high-dust situations.[4]
Ingestion May be harmful if swallowed.[5][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe disposal of this compound waste. The primary method of disposal is to transfer the material to a licensed chemical waste management company.[2][3][5][6]

  • Waste Collection :

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2]

    • Collect waste in its original container or a designated, compatible, and clearly labeled waste container.[7] Plastic or glass containers are typically appropriate.

    • Keep solid waste separate from liquid waste.

  • Container Management :

    • Ensure the waste container is made of a compatible material and is in good condition.[7]

    • Keep the container tightly closed except when adding waste.[2][7]

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound". Include relevant hazard pictograms (e.g., irritant).[8]

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[2][9]

    • The storage area should be away from heat sources and incompatible chemicals.[6]

  • Arranging Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[9][10]

    • Provide them with accurate information about the waste material and its quantity.

  • Empty Container Disposal :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][8]

    • Collect the rinseate (the solvent from rinsing) as hazardous waste and dispose of it accordingly.

    • After triple-rinsing, deface or remove the original label, and the container may be disposed of as regular laboratory glass or plastic waste.[8]

Spill Management Protocol

In the event of a spill, follow these steps to safely clean the area.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[4]

  • Wear PPE : Before cleaning, don the appropriate PPE as listed in the table above (gloves, safety goggles, lab coat, and respirator if necessary).

  • Contain and Collect :

    • For this solid chemical, carefully sweep up the material to avoid creating dust.[4]

    • Use non-sparking tools if there is any fire risk.

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[2]

  • Dispose : Dispose of all cleanup materials (e.g., contaminated wipes, gloves) as hazardous waste.

Disposal Decision Workflow

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_final Storage & Final Disposal start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container collect_waste Transfer Waste to Container container->collect_waste check_contamination Is this waste mixed with other chemicals? collect_waste->check_contamination segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) check_contamination->segregate  Yes seal_store Seal Container & Store in Designated Satellite Area check_contamination->seal_store  No segregate->seal_store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup seal_store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 1-(4-Methoxy-3-methylphenyl)ethanone (CAS No. 10024-90-5). The information is intended to provide direct, step-by-step guidance to ensure laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][3]
Appearance White to yellow solid or semi-solid or liquid
Boiling Point 274.3 °C at 760 mmHg[3][4]
Flash Point 120.3 °C[4]
Density 1.018 g/cm³[4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeMinimum RequirementRationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton™). A lab coat must be worn and fully buttoned.Prevents skin contact which can cause irritation. Nitrile gloves have poor resistance to many ketones and are not recommended for prolonged contact. Regularly inspect gloves for signs of degradation or puncture before and during use.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes inhalation of vapors which may cause respiratory tract irritation.

Operational and Handling Protocols

Routine Handling:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[3]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily available.

  • Procedure:

    • Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes by consistently wearing the prescribed PPE.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory area.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Emergency Procedures

EmergencyResponse

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste material (including contaminated absorbent materials, gloves, and other disposable PPE) in a designated, compatible, and properly labeled hazardous waste container.

    • Do not mix with other waste streams.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.

  • Disposal Request:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

    • Complete all required hazardous waste manifests accurately.

    • Do not dispose of this chemical down the drain or in the regular trash.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.